3-fluoro-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGITJSNRGHAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287641 | |
| Record name | 3-fluoro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-09-0 | |
| Record name | 1629-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-fluoro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-fluoro-N-phenylbenzamide from 3-fluorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-N-phenylbenzamide, a valuable building block in medicinal chemistry and materials science. This document details the core chemical principles, experimental protocols, and comparative analysis of synthetic methodologies for the preparation of this compound from 3-fluorobenzoyl chloride and aniline.
Introduction
This compound is an amide derivative that incorporates a fluorinated phenyl ring, a common motif in pharmacologically active compounds. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of this compound is typically achieved through the acylation of aniline with 3-fluorobenzoyl chloride, a reaction that can be performed under various conditions. This guide will explore different methodologies, providing researchers with the necessary information to select the optimal synthetic route for their specific needs.
Reaction Scheme
The fundamental reaction for the synthesis of this compound from 3-fluorobenzoyl chloride and aniline is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Synthetic Methodologies
The choice of solvent, base, and temperature can significantly impact the yield, purity, and reaction time for the synthesis of this compound. Below is a summary of various reported and analogous methods.
| Method | Solvent | Base | Temperature | Time | Yield (%) | Reference/Source |
| Method 1 | Cyrene | Triethylamine | 0 °C to RT | 1 h | 76 | Bousfield, et al. |
| Method 2 | DMF | Triethylamine | 100 °C | 8 h | 100 | ChemicalBook |
| Method 3 (Analogous) | Acetone/Water | NaOH | Not Specified | 1.5 h | High | Benchchem |
| Method 4 (Analogous) | Pyridine | Pyridine | Reflux | 4 h | Varies | Journal of Medicinal Chemistry |
Detailed Experimental Protocols
This section provides a detailed experimental procedure based on a reliable and well-documented method.
Method 1: Synthesis in Cyrene with Triethylamine
This protocol is adapted from a publication by Bousfield, et al. in a journal of The Royal Society of Chemistry.
Materials:
-
3-fluorobenzoyl chloride
-
Aniline
-
Triethylamine
-
Cyrene
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-fluorobenzoyl chloride (0.5 mmol) in Cyrene (0.5 mL) at 0 °C, add triethylamine (0.55 mmol) followed by aniline (0.5 mmol).
-
Allow the resulting mixture to warm to room temperature over 1 hour.
-
Add water (5 mL) to the reaction mixture and stir for an additional hour.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dissolve the residue in ethyl acetate, dry over sodium sulfate, and remove the solvent under reduced pressure to afford this compound as a white solid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| Appearance | White solid |
| CAS Number | 1629-09-0 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.15-7.20 (m, 3H), 7.36-7.40 (m, 2H), 7.63 (d, J = 7.7 Hz, 2H), 7.80 (s, 1H).
-
¹³C NMR (CDCl₃): δ 115.9 (d, J(C-F) = 22 Hz), 120.2, 124.8, 129.2, 129.4 (d, J(C-F) = 9 Hz), 131.2 (d, J(C-F) = 3 Hz), 137.7, 164.2 (d, J(C-F) = 97 Hz), 166.2.
-
¹⁹F NMR (CDCl₃): δ -107.37 (s, 1F).
-
IR (cm⁻¹): 3347, 3082, 1654, 1587, 1524.
-
Mass Spec (HRMS ESI-TOF): m/z calculated for [C₁₃H₁₁FNO]⁺ 216.0819; found 216.0825.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Spectroscopic Analysis of 3-fluoro-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-fluoro-N-phenylbenzamide. The information presented herein is intended to support research and development activities by providing detailed spectral assignments and experimental methodologies.
Introduction
This compound is a fluorinated amide that holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent. Understanding its structural characteristics is paramount for its application and further development. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the 1H and 13C NMR data of this compound.
Spectroscopic Data
The 1H and 13C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (d6-DMSO). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
1H NMR Data
The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.30 | s | 1H | N-H |
| 7.86 – 7.70 | m | 4H | Aromatic-H |
| 7.59 | m | 1H | Aromatic-H |
| 7.51 – 7.40 | m | 1H | Aromatic-H |
| 7.40 – 7.30 | m | 2H | Aromatic-H |
| 7.17 – 7.04 | m | 1H | Aromatic-H |
s = singlet, m = multiplet
13C NMR Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| 164.1 | C=O |
| 163.1, 160.7 | C-F |
| 138.9 | Aromatic C-N |
| 137.3, 137.2 | Aromatic C |
| 130.6, 130.5 | Aromatic CH |
| 128.6 | Aromatic CH |
| 123.9, 123.8 | Aromatic CH |
| 120.5 | Aromatic CH |
| 118.5, 118.3 | Aromatic CH |
| 114.6, 114.3 | Aromatic CH |
Experimental Protocols
The NMR spectra were recorded on a Bruker AC-400 FT spectrometer.[1] The 1H NMR spectra were acquired at a frequency of 400 MHz, and the 13C NMR spectra were acquired at 100 MHz.[1] The sample was dissolved in d6-DMSO, and tetramethylsilane (TMS) was used as an internal reference standard.[1]
Visualizations
Chemical Structure of this compound
Caption: Molecular structure of this compound.
NMR Experimental Workflow
Caption: Workflow for obtaining NMR data.
References
Mass Spectrometry of 3-fluoro-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 3-fluoro-N-phenylbenzamide, a compound of interest in medicinal chemistry and drug development. This document outlines the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for its analysis, and presents key data in a structured format for easy interpretation.
Introduction
This compound (C₁₃H₁₀FNO) is a fluorinated derivative of benzanilide.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the fragmentation pathways induced by electron ionization, a common technique for the analysis of small molecules.
Predicted Mass Spectrum and Fragmentation Pathway
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented behavior of benzanilides and related compounds under electron ionization.[3][4] The molecular weight of this compound is 215.22 g/mol , and its molecular ion peak ([M]⁺˙) is expected to be observed at m/z 215.[2]
The primary fragmentation of benzanilides involves the cleavage of the amide bond (C-N bond) and the carbonyl-phenyl bond. For 3-substituted benzanilides, unlike their 2-substituted counterparts, "proximity effects" are not observed.[3][4] Therefore, the fragmentation is expected to be straightforward.
The predicted major fragmentation pathways for this compound are as follows:
-
Formation of the 3-fluorobenzoyl cation (m/z 123): Cleavage of the C-N amide bond will result in the formation of the stable 3-fluorobenzoyl cation.
-
Formation of the phenylaminyl radical (not detected) and related ions: The other part of the molecule, the phenylaminyl radical, is a neutral species and will not be detected. However, subsequent fragmentation of the molecular ion can lead to ions derived from the aniline portion.
-
Formation of the benzoyl cation (m/z 105): Loss of the fluorine atom from the 3-fluorobenzoyl cation can lead to the formation of the benzoyl cation.
-
Formation of the phenyl cation (m/z 77): Decarbonylation (loss of CO) of the benzoyl cation results in the formation of the phenyl cation.
-
Formation of the fluorophenyl cation (m/z 95): Cleavage of the bond between the carbonyl group and the fluorinated ring can lead to the formation of the fluorophenyl cation.
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometry analysis of this compound. The relative abundance is a prediction based on the stability of the fragment ions and comparison with the mass spectrum of the parent compound, benzanilide.
| Ion | Formula | m/z (Da) | Predicted Relative Abundance |
| Molecular Ion | [C₁₃H₁₀FNO]⁺˙ | 215 | Moderate |
| 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123 | High |
| Benzoyl cation | [C₇H₅O]⁺ | 105 | High |
| Phenyl cation | [C₆H₅]⁺ | 77 | High |
| Fluorophenyl cation | [C₆H₄F]⁺ | 95 | Moderate |
| Aniline radical cation | [C₆H₅NH]⁺˙ | 93 | Low |
Experimental Protocols
A standard protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on established methods for the analysis of benzanilides.[3]
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.
-
Sample Extraction (if applicable): For analysis from complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Injector: Split/splitless injector. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100-150 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.
The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.
Caption: General Experimental Workflow for GC-MS Analysis.
Conclusion
The mass spectrometry analysis of this compound under electron ionization is predicted to yield a characteristic fragmentation pattern dominated by cleavage of the amide bond, leading to the formation of the 3-fluorobenzoyl cation (m/z 123) and other related fragments. The provided experimental protocol offers a robust starting point for the reliable analysis of this compound in a research or drug development setting. The absence of "proximity effects" simplifies the spectral interpretation compared to 2-substituted benzanilides. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound using mass spectrometry.
References
In-Depth Technical Guide to the Infrared Spectroscopy of 3-fluoro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-fluoro-N-phenylbenzamide is a synthetic organic compound belonging to the class of substituted benzamides. The benzamide functional group is a common structural motif in many pharmaceuticals and biologically active molecules. The introduction of a fluorine atom onto the benzoyl ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such molecules, providing valuable information about their functional groups and molecular structure.
This technical guide provides a comprehensive overview of the infrared spectroscopic analysis of this compound. It details the experimental protocol for acquiring an IR spectrum using the potassium bromide (KBr) pellet method, presents a detailed analysis of the vibrational frequencies, and discusses the influence of the fluorine substituent on the spectrum.
Principles of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, it can absorb energy and transition to a higher vibrational state. The specific frequencies of radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present.
The key vibrational modes observed in the IR spectrum of this compound include:
-
N-H stretching: Associated with the amide functional group.
-
C=O stretching (Amide I band): A strong and characteristic absorption for the amide carbonyl group.
-
N-H bending and C-N stretching (Amide II band): A coupled vibration of the amide linkage.
-
C-N stretching and N-H bending (Amide III band): Another characteristic amide vibration.
-
Aromatic C-H stretching: Vibrations of the hydrogen atoms attached to the benzene rings.
-
Aromatic C=C stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings.
-
C-F stretching: The vibration of the carbon-fluorine bond.
The position, intensity, and shape of these absorption bands provide a detailed fingerprint of the molecule.
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet technique is a widely used method for obtaining high-quality infrared spectra of solid samples.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Oven
-
Desiccator
-
Analytical balance
-
Spectroscopic grade potassium bromide (KBr), dried
-
Sample of this compound
Procedure:
-
Drying of KBr: Potassium bromide is hygroscopic and must be thoroughly dried to prevent interference from water absorption bands in the IR spectrum. Dry the KBr powder in an oven at 110 °C for at least 2-3 hours and store it in a desiccator until use.[1]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the weighed sample and KBr to a clean agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and ensuring even distribution of the sample within the KBr matrix.
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a small amount of the powdered mixture into the die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a pure KBr pellet or an empty sample holder.
-
Record the spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Presentation and Interpretation
Due to the limited availability of specific experimental infrared spectral data for this compound in the public domain, this guide presents a detailed analysis based on the well-characterized spectrum of the parent molecule, N-phenylbenzamide (Benzanilide) , and discusses the expected influence of the 3-fluoro substitution.
Infrared Spectrum of N-phenylbenzamide (Benzanilide)
The following table summarizes the key vibrational frequencies and their assignments for N-phenylbenzamide.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | ~3340 | Strong | Amide |
| Aromatic C-H Stretch | ~3060 | Medium | Aromatic Ring |
| Amide I (C=O Stretch) | ~1660 | Very Strong | Amide |
| Amide II (N-H Bend & C-N Stretch) | ~1530 | Strong | Amide |
| Aromatic C=C Stretch | ~1600, 1490 | Medium-Strong | Aromatic Ring |
| Amide III (C-N Stretch & N-H Bend) | ~1270 | Medium | Amide |
| Aromatic C-H In-Plane Bend | ~1100-1000 | Medium-Weak | Aromatic Ring |
| Aromatic C-H Out-of-Plane Bend | ~750, 690 | Strong | Aromatic Ring |
Expected Influence of the 3-fluoro Substituent
The introduction of a fluorine atom at the meta-position (position 3) of the benzoyl ring in N-phenylbenzamide is expected to induce noticeable shifts in the vibrational frequencies due to its high electronegativity and mass.
-
C-F Stretching: A strong absorption band characteristic of the C-F stretching vibration is expected to appear in the region of 1250-1000 cm⁻¹ . This is often a complex region with other vibrations, but the intensity of the C-F stretch can help in its identification.
-
Amide Bands (I, II, and III): The electronegative fluorine atom can influence the electronic distribution within the benzoyl ring and, by extension, the amide group. This can lead to slight shifts in the positions of the Amide I, II, and III bands. The C=O stretching frequency (Amide I) might experience a slight increase (a few cm⁻¹) due to the inductive electron-withdrawing effect of the fluorine.
-
Aromatic C-H and C=C Vibrations:
-
The pattern of the aromatic C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is sensitive to the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic absorption bands are expected.
-
The aromatic C=C stretching vibrations may also show slight shifts in their positions and changes in relative intensities.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for identifying an unknown compound, using the principles of infrared spectroscopy as applied to this compound.
References
X-ray Crystallography of 3-fluoro-N-phenylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallography of 3-fluoro-N-phenylbenzamide, a molecule of interest in medicinal chemistry and materials science. This document outlines the structural characteristics, experimental procedures for its synthesis and crystal growth, and a summary of its crystallographic data. While direct access to the full crystallographic data for this compound (CSD Deposition Number 285374) is restricted, this guide leverages data from closely related structures to provide a comprehensive analysis.
Molecular Structure and Properties
This compound (C₁₃H₁₀FNO) is a synthetic aromatic amide with a molecular weight of 215.22 g/mol .[1] Its structure features a central amide linkage between a 3-fluorobenzoyl group and a phenyl group. The fluorine substitution on the benzoyl ring is of particular interest as it can significantly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Key Molecular Information:
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol [1] |
| IUPAC Name | This compound[1] |
| PubChem CID | 242891[1] |
| CCDC Number | 285374[1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of 3-fluorobenzoyl chloride with aniline. A generalized laboratory-scale procedure is provided below, based on standard organic synthesis methodologies.
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine or pyridine (1.2 eq) is added. The mixture is cooled in an ice bath.
-
Addition of Acyl Chloride: 3-Fluorobenzoyl chloride (1.1 eq) dissolved in the same solvent is added dropwise to the cooled reaction mixture with vigorous stirring.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.
-
Work-up: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A common method for growing crystals of small organic molecules is slow evaporation.
Detailed Methodology:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.
X-ray Crystallography Data
While the specific crystallographic data for this compound is not publicly detailed, data from the closely related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, provides valuable insights into the expected structural features.[2]
Representative Crystallographic Data (based on a related structure):
| Parameter | Value (for 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.3849 (13) |
| b (Å) | 7.7063 (6) |
| c (Å) | 18.9921 (14) |
| β (°) | 114.738 (3) |
| Volume (ų) | 2445.4 (3) |
| Z | 8 |
| Calculated Density (Mg/m³) | 1.545 |
| R-factor (%) | 4.3 |
Note: This data is for a related compound and should be considered as an illustrative example.[2]
Key Structural Features:
The crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals two independent molecules in the asymmetric unit.[2] The dihedral angles between the two aromatic rings in these molecules are 43.94(8)° and 55.66(7)°.[2] It is anticipated that this compound will exhibit a similar non-planar conformation.
Intermolecular Interactions and Crystal Packing
The crystal packing of N-phenylbenzamides is often dominated by hydrogen bonding and other non-covalent interactions. In the case of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the molecules are linked by N—H⋯O hydrogen bonds, forming chains.[2][3] These chains are further interconnected by C—H⋯O hydrogen bonds, resulting in the formation of layers.[2][3] It is highly probable that this compound will exhibit similar intermolecular interactions, leading to a stable, well-ordered crystal lattice.
Caption: Potential intermolecular interactions in this compound.
Relevance to Drug Development
References
- 1. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Purification of 3-fluoro-N-phenylbenzamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purification of 3-fluoro-N-phenylbenzamide via recrystallization. This document outlines the underlying principles, a detailed experimental protocol, potential impurities, and expected outcomes of the purification process. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively purify this compound for downstream applications.
Introduction to Recrystallization of Aromatic Amides
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound to be purified to a great extent at an elevated temperature (near its boiling point) but only sparingly at lower temperatures.[2] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or almost completely insoluble.
For aromatic amides like this compound, recrystallization is often the preferred method of purification.[3] The selection of an appropriate solvent is paramount for a successful and high-yield purification. Common solvents for the recrystallization of amides include polar protic solvents like ethanol and polar aprotic solvents such as acetone and acetonitrile.[3]
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is crucial for designing an effective purification strategy. The synthesis of this compound typically involves the reaction of a 3-fluorobenzoyl derivative (such as 3-fluorobenzoyl chloride) with aniline, or a palladium-catalyzed coupling reaction.[4][5] Based on these synthetic routes, potential impurities may include:
-
Unreacted Starting Materials: 3-fluorobenzoic acid, aniline, or their derivatives.
-
Byproducts of the Reaction: Salts (e.g., triethylammonium chloride if a base like triethylamine is used), and potential side-products from self-coupling or other undesired reactions.
-
Reagents and Catalysts: Residual coupling agents or catalysts (e.g., palladium complexes).[6]
Experimental Protocol for the Recrystallization of this compound
This protocol is based on established methods for the recrystallization of similar aromatic amides and provides a step-by-step guide for the purification of this compound using ethanol as the solvent.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
3.2. Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point.
-
Add the hot ethanol portion-wise to the flask containing the crude product while stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the mixture to boiling for a few minutes while stirring to ensure the colored impurities are adsorbed onto the charcoal.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization of the product.
-
Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.
-
3.3. Purity Assessment
-
Melting Point Determination: A sharp melting point range close to the literature value for the pure compound is indicative of high purity.
-
Chromatographic Methods (e.g., HPLC, TLC): These techniques can be used to assess the purity of the recrystallized product by comparing it to the crude material.
-
Spectroscopic Methods (e.g., NMR): 1H and 13C NMR spectroscopy can confirm the structure and purity of the final product.
Data Presentation
The following tables summarize the physical properties of this compound and provide estimated quantitative data for a typical recrystallization process.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (pure) | ~130-135 °C (estimated based on parent compound)[7] |
Table 2: Estimated Solubility of N-phenylbenzamide (Benanilide) in Ethanol
| Temperature (°C) | Solubility ( g/100 g of solvent) |
| 30 | 4.1[8] |
Note: This data is for the parent compound, N-phenylbenzamide. The solubility of this compound is expected to be of a similar order of magnitude but may vary due to the presence of the fluorine atom.
Table 3: Estimated Recrystallization Efficiency and Purity
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Mass of Compound (g) | e.g., 10.0 | e.g., 8.0 - 9.0 |
| Purity (by HPLC, %) | e.g., ~95% | >99% |
| Recovery Yield (%) | N/A | 80 - 90% |
| Appearance | Off-white powder | White crystalline needles |
| Melting Point Range (°C) | Broader range | Sharp, narrow range |
Note: The values in the "After Recrystallization" column represent typical expected outcomes for a successful purification and may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Visualizations
Diagram 1: Logical Flow of Solvent Selection
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Diagram 2: Experimental Workflow for Recrystallization
Caption: Step-by-step workflow of the recrystallization process.
References
- 1. rsc.org [rsc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. connectsci.au [connectsci.au]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 8. N-phenylbenzamide [chemister.ru]
Chemical properties and stability of 3-fluoro-N-phenylbenzamide
An In-depth Technical Guide to 3-fluoro-N-phenylbenzamide: Chemical Properties and Stability
Introduction
This compound is an aromatic amide that has garnered interest within chemical and pharmaceutical research. As a derivative of benzanilide, the introduction of a fluorine atom onto the benzoyl ring can significantly modify its physicochemical properties, including metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, stability, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO | [1][2][3] |
| Molecular Weight | 215.22 g/mol | [1][2] |
| CAS Number | 1629-09-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | White solid / Colorless crystals (inferred from analogs) | [4][5] |
| Melting Point | No data available | |
| Boiling Point | 257.3 °C at 760 mmHg | [3] |
| Density | 1.247 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, diethyl ether, and ethanol (inferred from N-phenylbenzamide).[5] | |
| LogP (Octanol/Water) | 3.151 | [3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][2] |
| Vapor Pressure | 0.0146 mmHg at 25°C | [3] |
Stability and Reactivity
Chemical Stability: The compound is chemically stable under standard ambient conditions, such as room temperature.[6]
Reactivity and Conditions to Avoid:
-
Heat and Ignition Sources: Avoid heat, flames, and sparks.[3] The compound is combustible, and its vapors can form explosive mixtures with air upon intense heating.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]
Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous combustion gases may be produced, including:
Storage: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Recommended storage temperatures are between 2-8°C.[2] The storage area should be locked up or accessible only to authorized personnel.[6]
Experimental Protocols
Synthesis of this compound
A common and reliable method for synthesizing N-aryl benzamides is the acylation of an amine with a benzoyl chloride. The following two-step protocol is adapted from standard procedures for similar compounds.[9]
Step 1: Synthesis of 3-fluorobenzoyl chloride
-
In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluorobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve aniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), in anhydrous DCM in a separate flask.
-
Cool the aniline solution in an ice bath.
-
Slowly add a solution of the crude 3-fluorobenzoyl chloride (1 equivalent) in DCM to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring for completion by TLC.
-
Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional group vibrations, such as the N-H stretch (around 3300 cm⁻¹) and the C=O (amide I) stretch (around 1660 cm⁻¹).[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the final compound, often with UV detection.[4]
-
Biological Context: Benzamides as PARP Inhibitors
Derivatives of benzamide are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs. These are converted to toxic double-strand breaks during replication, causing cell death via a mechanism known as synthetic lethality.[10] This makes the benzamide scaffold a key pharmacophore in oncology drug development.
References
- 1. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzamide,3-fluoro-N-phenyl- | CAS#:1629-09-0 | Chemsrc [chemsrc.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-phenylbenzamide [chemister.ru]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-fluoro-N-phenylbenzamide (CAS: 1629-09-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-fluoro-N-phenylbenzamide (CAS: 1629-09-0), a fluorinated aromatic amide with potential applications in medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores the established biological activities of closely related N-phenylbenzamide derivatives, particularly as inhibitors of kinetoplastid parasites and enteroviruses. Detailed experimental protocols for relevant biological assays are provided to facilitate further investigation into the therapeutic potential of this compound class.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1629-09-0 | [1] |
| Molecular Formula | C₁₃H₁₀FNO | [1] |
| Molecular Weight | 215.22 g/mol | [1] |
| Density | 1.247 g/cm³ | --- |
| Boiling Point | 257.3 °C at 760 mmHg | --- |
| Flash Point | 109.4 °C | --- |
| LogP | 3.078 | [1] |
| Purity | ≥98% (Commercially available) | [1] |
Synthesis and Purification
Synthesis Protocol: Amide Coupling of 3-Fluorobenzoyl Chloride and Aniline
This protocol describes a standard method for the synthesis of this compound via the acylation of aniline with 3-fluorobenzoyl chloride.
Materials:
-
3-Fluorobenzoyl chloride
-
Aniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
This protocol outlines the purification of crude this compound using ethanol.[2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional)
-
Standard recrystallization glassware
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, add a small amount of activated carbon and heat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to facilitate crystal formation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals to obtain this compound as a crystalline solid.
Spectroscopic and Crystallographic Data
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | DMSO-d₆ | δ 10.25 (s, 1H), 7.97 – 7.95 (dt, J = 8.0 Hz, J = 2.0 Hz, 2H), 7.67 (dt, J = 8.8 Hz, J = 1.2 Hz, 2H), 7.62 – 7.52 (m, 3H), 7.38 – 7.34 (tt, J = 7.2 Hz, J = 2.0 Hz, 2H), 7.13 – 7.09 (tt, J = 7.2 Hz, J = 0.8 Hz, 1H)[3] |
| ¹³C NMR | DMSO-d₆ | δ 166.02, 139.64, 135.46, 132.01, 129.07 (2C), 128.85 (2C), 128.12 (2C), 124.12, 120.82 (2C)[3] |
| ¹⁹F NMR | - | Data available on PubChem[4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-F functional groups.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** |
| N-H Stretch (Amide) | 3500-3200 (broad) |
| C=O Stretch (Amide I) | ~1660 |
| N-H Bend (Amide II) | ~1550 |
| C-N Stretch (Amide III) | ~1300 |
| C-F Stretch | 1400-1000 |
Note: The exact peak positions can vary based on the sample preparation method. A vapor phase IR spectrum is available on PubChem.[4]
Mass Spectrometry
A GC-MS spectrum for this compound is available on PubChem, which can be used for structural confirmation and identification.[4]
X-ray Crystallography
The crystal structure of this compound has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Deposition Number: 285374
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively published, numerous studies on its derivatives highlight the potential of the N-phenylbenzamide scaffold in drug discovery.
Anti-kinetoplastid Activity
Derivatives of N-phenylbenzamide have shown promising activity against kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis (sleeping sickness).
Mechanism of Action: The proposed mechanism of action involves the binding of these compounds to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA), which is a unique feature of these parasites. This binding is thought to displace essential DNA-binding proteins, leading to the disruption of kDNA replication and function, ultimately causing parasite death.
Anti-enterovirus Activity
Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a significant human pathogen.[5][6]
Mechanism of Action: The antiviral mechanism of some derivatives involves the inhibition of viral entry into the host cell. These compounds have been shown to reduce viral attachment and penetration, thereby preventing the initiation of the viral replication cycle.[5]
Experimental Protocols for Biological Assays
The following are representative protocols for assays relevant to the potential biological activities of this compound.
Kinetoplast DNA (kDNA) Decatenation Assay
This assay is used to assess the ability of a compound to interfere with the function of topoisomerase II, a key enzyme in kDNA replication.[7][8][9]
Materials:
-
Purified kinetoplast DNA (kDNA)
-
Human topoisomerase IIα
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (this compound)
-
Stop buffer (e.g., 5% sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Agarose gel and electrophoresis equipment
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding topoisomerase IIα.
-
Incubate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of decatenation will result in the kDNA remaining in the well, while successful decatenation will show a band corresponding to minicircular DNA.
Enterovirus 71 (EV71) Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound.[10][11][12][13][14]
Materials:
-
Vero or RD cells
-
Enterovirus 71 (EV71)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium with 1.2% carboxymethylcellulose)
-
Test compound (this compound)
-
Crystal violet staining solution
-
4% formaldehyde
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the test compound dilutions for 1 hour at 37 °C.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the test compound.
-
Incubate the plates for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC₅₀ value can then be determined.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that has demonstrated significant potential in the development of novel therapeutic agents. The information provided in this technical guide, including detailed protocols for its synthesis, purification, and relevant biological evaluation, serves as a valuable resource for researchers investigating new treatments for parasitic and viral diseases. Further studies are warranted to determine the specific biological activity profile of this compound and to explore its potential as a lead compound in drug discovery programs.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
- 8. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetoplast DNA (kDNA) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque reduction assay [bio-protocol.org]
- 12. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Physical properties of 3-fluoro-N-phenylbenzamide (melting point, solubility)
Technical Guide: Physical Properties of 3-fluoro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Physical Properties Data
Quantitative, experimentally verified physical properties for this compound are not extensively reported in publicly accessible literature. The following table summarizes the available computed data and qualitative solubility information inferred from its chemical structure and the properties of the parent compound, N-phenylbenzamide.
| Property | Data / Predicted Value | Notes |
| Melting Point | Not Reported | An experimentally determined melting point is not available in the reviewed literature. A standard protocol for its determination is provided in Section 2.1. |
| Calculated LogP | 3.078 | The octanol-water partition coefficient suggests low solubility in water and preference for lipophilic environments.[1] |
| Qualitative Solubility | Inferred from structural analogy to N-phenylbenzamide and general principles of organic compound solubility. | |
| Water | Insoluble | The molecule is largely non-polar with a high carbon-to-heteroatom ratio. |
| 5% HCl (aq) | Insoluble | The amide functional group is generally not basic enough to be protonated by dilute acid. |
| 5% NaOH (aq) | Insoluble | The N-H proton of the amide is not sufficiently acidic to be deprotonated by a dilute base. |
| Organic Solvents | Soluble | Expected to be soluble in common organic solvents like acetone, ethanol, diethyl ether, and dichloromethane. |
Experimental Protocols
The following sections detail standard laboratory methodologies for determining the melting point and solubility profile of a solid organic compound such as this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.[4]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Drop the tube through a long, narrow glass tube to pack the sample tightly into the closed end. The final packed sample height should be 2-3 mm.[2][4]
-
Preliminary (Rough) Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 5-10°C per minute) and record the approximate temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.[4]
-
Accurate Measurement: Prepare a new capillary tube with the sample. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point observed in the previous step.[4]
-
Heating Rate Adjustment: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[2][4]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting). Continue heating slowly and record the temperature at which the last solid crystal disappears (completion of melting). The result is reported as a melting point range.[5]
-
Replication: For accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.[4]
References
An In-depth Technical Guide to the Synthesis of 3-fluoro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-fluoro-N-phenylbenzamide, a valuable compound in medicinal chemistry and drug discovery. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is an amide compound featuring a fluorine-substituted benzoyl group and an N-phenyl substituent. The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated compounds like this compound are of great interest in the development of novel therapeutic agents. This guide will focus on the two most common and practical synthetic strategies for its preparation.
Core Synthetic Pathways
The synthesis of this compound is primarily achieved through two reliable methods:
-
Acylation of Aniline with 3-Fluorobenzoyl Chloride: This classic method, often performed under Schotten-Baumann conditions, involves the reaction of a reactive acid chloride with an amine. It is a high-yielding and straightforward approach.
-
Amide Coupling of 3-Fluorobenzoic Acid and Aniline: This route involves the direct condensation of a carboxylic acid and an amine, facilitated by a coupling agent. This method offers the advantage of avoiding the preparation of the acid chloride.
Below, we delve into the specifics of each pathway, including the required starting materials and detailed experimental procedures.
Pathway 1: Acylation of Aniline with 3-Fluorobenzoyl Chloride
This is a robust and widely used method for forming the amide bond. The reaction first involves the conversion of 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride, which is then reacted with aniline.
Starting Materials
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | White solid, commercially available. |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, corrosive. |
| Aniline | C₆H₅NH₂ | 93.13 | Colorless to brown oily liquid, toxic. |
| Base (e.g., Pyridine, Triethylamine, or NaOH) | - | - | Used to neutralize the HCl byproduct. |
| Organic Solvent (e.g., Dichloromethane, Diethyl Ether) | - | - | Used to dissolve reactants and product. |
Experimental Protocols
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
A detailed protocol for the synthesis of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 equivalent).
-
Suspend the acid in an anhydrous solvent such as toluene or dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Schotten-Baumann Reaction)
The following is a general procedure for the acylation of aniline with 3-fluorobenzoyl chloride:
-
In a flask, dissolve aniline (1.0-1.2 equivalents) in a suitable organic solvent like dichloromethane or in a biphasic system with an aqueous base (e.g., 5% NaOH)[1].
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same organic solvent to the stirred aniline solution.
-
If a base like pyridine or triethylamine is used in a single-phase system, it should be present in the reaction mixture (1.1-1.5 equivalents).
-
Continue stirring vigorously for 15-30 minutes at low temperature, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline, and then with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol-water mixture) or by column chromatography on silica gel to yield pure this compound[1].
Quantitative Data
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| 3-Fluorobenzoyl Chloride | 1.0 equivalent | Limiting reagent. |
| Aniline | 1.0 - 1.2 equivalents | A slight excess can be used. |
| Base | 1.1 - 1.5 equivalents | To neutralize HCl byproduct. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | The initial reaction is exothermic. |
| Reaction Time | 1 - 3 hours | Monitored by TLC. |
| Yield | Typically > 80% | Schotten-Baumann reactions are generally high-yielding. |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the acid chloride route.
Pathway 2: Direct Amide Coupling of 3-Fluorobenzoic Acid and Aniline
This method circumvents the need for the preparation of the acyl chloride by using a coupling agent to activate the carboxylic acid directly.
Starting Materials
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | White solid, commercially available. |
| Aniline | C₆H₅NH₂ | 93.13 | Colorless to brown oily liquid, toxic. |
| Coupling Agent (e.g., DCC, EDC, HATU) | - | - | Facilitates the formation of the amide bond. |
| Additive (e.g., HOBt, Oxyma) | - | - | Often used with carbodiimides to reduce side reactions. |
| Base (e.g., DIPEA, Triethylamine) | - | - | Used to neutralize acids and facilitate the reaction. |
| Organic Solvent (e.g., DMF, DCM) | - | - | Anhydrous conditions are typically required. |
Experimental Protocol
The following is a general procedure for the direct amide coupling of 3-fluorobenzoic acid and aniline:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 equivalent), the coupling agent (e.g., HATU, 1.1 equivalents), and aniline (1.1 equivalents).
-
Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a dilute acid, a dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Quantitative Data for Common Coupling Agents
| Coupling Agent | Additive | Base | Typical Yield | Notes |
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA | 70-90% | Dicyclohexylurea byproduct is insoluble and can be filtered off. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt/Oxyma | DIPEA | 75-95% | Water-soluble urea byproduct, easier workup than DCC. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA | 80-98% | Highly efficient, but more expensive. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | Collidine | 70-95% | Effective in aqueous media. |
Workflow Diagram
References
Methodological & Application
Application Notes and Protocols: 3-fluoro-N-phenylbenzamide as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the evaluation of 3-fluoro-N-phenylbenzamide as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. While specific experimental data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its synthesis, in vitro and in vivo characterization based on established methodologies for analogous benzamide-based PARP inhibitors. The protocols herein describe enzymatic assays, cellular assays to determine inhibitory activity and biological effect, and a representative in vivo xenograft model for efficacy assessment.
Introduction to PARP Inhibition and the Role of Benzamides
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process recruits other DNA repair proteins to the site of damage.[1]
Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) repair pathway (e.g., BRCA-mutated cells), these DSBs cannot be efficiently repaired, leading to cell death.
The benzamide scaffold is a key pharmacophore in many potent PARP inhibitors as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2][3] This allows for competitive inhibition at the enzyme's catalytic domain.[2] this compound belongs to this class of compounds and warrants investigation for its potential as a PARP inhibitor.
Synthesis of this compound
A general method for the synthesis of N-phenylbenzamide derivatives involves the condensation of a benzoic acid derivative with an aniline. A plausible synthetic route for this compound is the reaction of 3-fluorobenzoyl chloride with aniline in the presence of a base, or a coupling reaction between 3-fluorobenzoic acid and aniline using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).[4]
Quantitative Data on Benzamide-Based PARP Inhibitors
To provide a benchmark for the evaluation of this compound, the following tables summarize the inhibitory activities of well-characterized benzamide-based PARP inhibitors.
Table 1: In Vitro Enzymatic Inhibition of PARP1
| Compound | PARP1 IC50 (nM) | Reference |
| Olaparib | 1-5 | [2] |
| Rucaparib | 1.4 | [3] |
| Niraparib | 3.8 | [2] |
| Veliparib | 5.2 | [2] |
| 3-Aminobenzamide | 1100 | [5] |
Note: IC50 values are highly dependent on assay conditions and can vary between different studies.
Table 2: Cellular Activity of Selected PARP Inhibitors
| Compound | Cell Line | BRCA Status | Cellular IC50 (nM) | Assay Type | Reference |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~200 | Cell Viability | [6] |
| Rucaparib | Capan-1 | BRCA2 mutant | 17 | Cell Viability | [7] |
| Talazoparib | MX-1 | BRCA1/2 mutant | 0.4 | Cell Viability | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to characterize this compound as a PARP inhibitor.
In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay measures the inhibition of PARP1 enzymatic activity by quantifying the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
PARP Assay Buffer
-
Developer solution (containing nicotinamidase, which converts nicotinamide to ammonia and a fluorescent product)
-
This compound (and other test compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
PARP Assay Buffer
-
Activated DNA (to a final concentration of 50 µg/mL)
-
Test compound or vehicle control (DMSO)
-
Recombinant PARP1 enzyme (concentration to be optimized to give a robust signal)
-
-
Initiation of Reaction: Add β-NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development: Add the developer reagent to each well.
-
Measurement: After a 15-minute incubation, measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARP Inhibition Assay (Immunofluorescence)
This assay assesses the ability of a compound to inhibit PARP activity within cells by visualizing the levels of PAR.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[9][10]
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-PAR polymer)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.[11]
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100.[9][10]
-
Blocking: Incubate cells with blocking solution for 1 hour to prevent non-specific antibody binding.[10]
-
Antibody Staining: Incubate with the primary anti-PAR antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates cellular PARP inhibition.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.
Materials:
-
Purified PARP1 or PARP2 enzyme
-
Fluorescently-labeled nicked oligonucleotide duplex
-
PARPtrap™ assay buffer
-
This compound
-
96-well or 384-well black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Master Mix Preparation: Prepare a master mix containing PARPtrap™ assay buffer and the fluorescently labeled nicked DNA.[12]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Enzyme Addition: Add the diluted PARP enzyme to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-90 minutes, protected from light.[13]
-
Measurement: Measure the fluorescence polarization (FP) signal. An increase in the FP signal in the presence of the inhibitor indicates trapping of the PARP enzyme on the DNA.[14][15]
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the potency of PARP trapping.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the PARP inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (including both HR-proficient and HR-deficient lines for comparison)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[16]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.[18]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Patient-derived tumor fragments or cell suspensions (preferably from a tumor with a known DNA repair deficiency)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant tumor fragments or cells subcutaneously into the flank of the mice.[19]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.[18]
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer this compound and the vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for PARP activity and DNA damage markers).[18]
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Visualizations
PARP Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1 signaling in response to DNA single-strand breaks and its inhibition.
Experimental Workflow for Evaluating a PARP Inhibitor
Caption: A generalized workflow for the preclinical evaluation of a novel PARP inhibitor.
Synthetic Lethality in the Context of PARP Inhibition
Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdlinx.com [mdlinx.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-N-phenylbenzamide Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of 3-fluoro-N-phenylbenzamide derivatives, including their synthesis, biological evaluation, and potential mechanisms of action. Detailed protocols for key experimental assays are provided to facilitate further research and development of this promising class of compounds.
Introduction
N-phenylbenzamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a fluorine atom at the 3-position of the benzoyl ring can modulate the physicochemical properties of these molecules, potentially enhancing their anticancer efficacy and pharmacokinetic profile. This document summarizes the current understanding of this compound derivatives as potential anticancer agents.
Data Presentation: Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-based N-phenylbenzamide (4f, with fluorine substitution) | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | |
| MCF-7 (Breast) | 8.9 | [1] | |
| 3-Fluoro-N-(3-(7-(4-fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)phenyl)benzamide (7m) | MDA-MB-231 (Breast) | 2.51 ± 0.93 | [2] |
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies.
Synthesis of Imidazole-Based N-Phenylbenzamide Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of imidazole-based N-phenylbenzamide derivatives.[1]
Materials:
-
Phthalic anhydride
-
Substituted anilines (e.g., 3-fluoroaniline)
-
2,3-diaminomaleonitrile
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a mixture of phthalic anhydride (10 mmol), substituted aniline (10 mmol), and 2,3-diaminomaleonitrile (10 mmol) in ethanol (50 ml), add 0.5 equivalents of HCl (0.4 ml).
-
Reflux the reaction mixture in a round-bottom flask for 2–3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, add 100 ml of water to the reaction mixture.
-
Stir the resulting mixture for 20–30 minutes to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Synthesis Workflow
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.[6][7][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1-5 x 10^5) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[9][10][11]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Mechanism of Action
While the precise signaling pathways affected by this compound derivatives are still under investigation, related compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/AKT pathway, which is frequently hyperactivated in cancer.
Potential PI3K/AKT Signaling Inhibition
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. The provided data and protocols serve as a valuable resource for researchers in the field to further explore their therapeutic potential and elucidate their mechanisms of action. Future studies should focus on lead optimization, in vivo efficacy, and a more detailed investigation of the specific molecular targets of these compounds.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Antiviral Research Applications of N-Phenylbenzamide Derivatives
Application Note & Protocol
Introduction
The N-phenylbenzamide scaffold has emerged as a promising chemotype in the discovery of novel antiviral agents. Research has demonstrated that derivatives of this core structure exhibit potent inhibitory activity against a range of viruses, including Enterovirus 71 (EV71), Coxsackievirus A9 (CVA9), and Hepatitis C Virus (HCV). While specific research on 3-fluoro-N-phenylbenzamide is limited in the public domain, the broader class of N-phenylbenzamide derivatives has been the subject of several studies, providing valuable insights into their antiviral potential and mechanisms of action. This document summarizes the key findings and experimental protocols from this body of research to guide scientists and drug development professionals.
Derivatives of N-phenylbenzamide have been shown to act as capsid binders, stabilizing the viral particle and preventing uncoating, a crucial step in the viral replication cycle.[1][2] This mechanism of action is particularly relevant for non-enveloped viruses like enteroviruses. Structure-activity relationship (SAR) studies have begun to elucidate the key chemical features required for potent antiviral activity, highlighting the importance of substituents on both phenyl rings of the benzamide core.[3][4]
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of various N-phenylbenzamide derivatives against different viruses.
Table 1: Antiviral Activity and Cytotoxicity of N-Phenylbenzamide Derivatives against Enterovirus 71 (EV71)
| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 | [3][5] |
| JS-52-3 (C4) | 6.8 ± 0.9 | 620 ± 0.0 | 91.2 | [3] | |
| H (C2) | 12 ± 1.2 | 620 ± 0.0 | 51.7 | [3] | |
| BrCr (A) | 11 ± 1.0 | 620 ± 0.0 | 56.4 | [3] | |
| Compound 23 | SZ-98 | < 5.00 | >100 | >20 | [4][6] |
| Compound 28 | SZ-98 | < 5.00 | >100 | >20 | [4][6] |
| Compound 29 | SZ-98 | 0.95 ± 0.11 | >100 | >105 | [4][6] |
| Compound 30 | SZ-98 | < 5.00 | >100 | >20 | [4][6] |
| Compound 31 | SZ-98 | < 5.00 | >100 | >20 | [4][6] |
| Compound 42 | SZ-98 | < 5.00 | >100 | >20 | [4][6] |
| Pirodavir (Control) | SZ-98 | 0.16 | 31 ± 2.2 | 193.8 | [3][4] |
Table 2: Antiviral Activity and Cytotoxicity of N-Phenylbenzamide Derivatives against Coxsackievirus A9 (CVA9)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| CL212 | 5.92 | >1000 | >168.92 | [1] |
| CL213 | 1.09 | 152.05 | 139.50 | [1] |
Table 3: Antiviral Activity of N-Phenylbenzamide Derivatives against Hepatitis C Virus (HCV)
| Compound | IC₅₀ (µM) | Reference |
| Compound 23 | 0.57 | [4][6] |
| Compound 25 | 7.12 | [4][6] |
| Compound 41 | 1.89 | [4][6] |
Proposed Mechanism of Action: Capsid Binding and Stabilization
Studies on N-phenylbenzamide derivatives suggest a primary antiviral mechanism involving direct interaction with the viral capsid.[1] For enteroviruses, these compounds are proposed to bind to a hydrophobic pocket within the VP1 capsid protein.[7] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm.[1][2]
Caption: Proposed mechanism of N-phenylbenzamide derivatives against enteroviruses.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of N-phenylbenzamide derivatives as antiviral agents.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero or A549 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the N-phenylbenzamide derivative in cell culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀ or TC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for determining the cytotoxicity of test compounds.
Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed host cells (e.g., Vero cells for EV71) in a 96-well plate and incubate to form a confluent monolayer.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Treatment: After a 1-hour viral absorption period, remove the virus inoculum and add medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at the optimal temperature for viral replication (e.g., 37°C) for 48-72 hours, or until CPE is observed in 90-100% of the virus control wells.
-
CPE Observation: Observe the cells under a microscope and score the degree of CPE.
-
Cell Viability Staining: Alternatively, stain the cells with a solution like crystal violet to visualize cell viability.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%.[3][8]
Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.
Protocol 3: Time-of-Addition Assay
This experiment helps to determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.
-
Experimental Arms: Set up multiple treatment conditions:
-
Pre-treatment: Treat cells with the compound for a period before infection, then wash it out before adding the virus.
-
Co-treatment: Add the compound and the virus to the cells simultaneously.
-
Post-treatment: Add the compound at various time points after infection.
-
-
Infection and Treatment: Perform infection and compound treatment as described for each arm.
-
Incubation: Incubate the cells for a duration sufficient for one round of viral replication.
-
Quantification of Viral Yield: At the end of the incubation period, quantify the viral yield (e.g., by plaque assay, TCID₅₀, or qPCR for viral RNA).
-
Data Analysis: Compare the reduction in viral yield across the different treatment arms to identify the targeted stage of the viral life cycle.[9]
Caption: Logical relationship of treatment times to viral stages.
Conclusion
The N-phenylbenzamide scaffold represents a valuable starting point for the development of novel antiviral therapeutics. The available data, primarily on derivatives other than this compound, indicate potent activity against several clinically relevant viruses, particularly enteroviruses. The likely mechanism of action, capsid binding and stabilization, offers a well-defined target for further optimization. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical class further and to design and evaluate new, more potent antiviral agents. Future work should focus on expanding the SAR studies, including the systematic evaluation of substitutions like the 3-fluoro group, and on elucidating the precise molecular interactions between these compounds and their viral targets.
References
- 1. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiparasitic Potential of N-Phenylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiparasitic potential of N-phenylbenzamide analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing essential biological and experimental concepts. This information is intended to guide further research and development of this promising class of compounds.
Introduction
N-phenylbenzamide and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, various derivatives have shown significant potential as antiparasitic agents against a range of pathogens, including those responsible for schistosomiasis, leishmaniasis, Chagas disease, and malaria.[1][3][4][5] The core structure allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document outlines the current state of research on the antiparasitic applications of N-phenylbenzamide analogs.
Antiparasitic Activity: Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of various N-phenylbenzamide analogs against different parasites.
Table 1: Antischistosomal Activity of N-Phenylbenzamide Analogs against Schistosoma mansoni
| Compound | Description | EC50 (µM) | CC50 (µM) on HEK 293 cells | Selectivity Index (SI) | Reference |
| MMV687807 (1) | Parent compound from MMV Pathogen Box | - | - | - | [4] |
| Compound 9 | Dichloro-substituted analog | 0.08 | 9.8 ± 1.6 | 123 | [4] |
| Compound 11 | Trifluoromethyl-substituted analog | 1.10 | 11.1 ± 0.2 | >10 | [4] |
| Compound 10 | Analog with electron-withdrawing group | 1.25 | >20 | >16 | [4] |
| Compound 7 | Analog with electron-withdrawing group | 3.70 | >20 | >5.4 | [4] |
| Compound 12 | Analog with electron-withdrawing group | 3.80 | 14.6 ± 2.0 | 3.8 | [4] |
| Compound 32 | Nitro-substituted analog | 1.64 | >20 | >12.2 | [6] |
| Compound 34 | Nitro-substituted analog | 1.16 | >20 | >17.2 | [6] |
| Compound 38 | Nitro-substituted analog | 1.16 | >20 | >17.2 | [6] |
Table 2: Antiprotozoal Activity of N-Phenylbenzamide Analogs against Kinetoplastids
| Compound Series | Target Parasite | Activity Range | Key Findings | Reference |
| Bis(2-aminoimidazolines) (1) | Trypanosoma brucei | Micromolar | Prototype compound 1a is curative in a mouse model.[3][5] | [3][5] |
| Leishmania donovani | 5-fold lower than T. brucei | Reduced activity against intracellular parasites.[3] | [3] | |
| Trypanosoma cruzi | Inactive | - | [3] | |
| Bis(2-aminobenzimidazoles) (2) | T. brucei, T. cruzi, L. donovani | Micromolar | Did not improve activity over series 1.[3][5] | [3][5] |
| Bisarylimidamides (3) | T. brucei, T. cruzi, L. donovani | Submicromolar | Compound 3a is a promising candidate for in vivo studies.[3][7] | [3][7] |
Table 3: Antiplasmodial Activity of N-Phenylbenzamide Analogs against Plasmodium falciparum
| Compound | Target | IC50 (µM) | Key Findings | Reference |
| KMC-3 | PfDHODH inhibitor | 8.7 | Designed using molecular modeling. | [1] |
| KMC-15 | PfDHODH inhibitor | 5.7 | Designed using molecular modeling. | [1] |
| QQ-437 | Disrupts parasite secretory pathway | Low nanomolar | Active against chloroquine-resistant strains.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Antischistosomal Assay (Schistosoma mansoni)
Objective: To determine the in vitro efficacy of N-phenylbenzamide analogs against adult S. mansoni.
Materials:
-
Adult S. mansoni worms
-
HEK 293 cells
-
Complete Medium 199
-
96-well plates
-
WormAssay instrument
-
Test compounds dissolved in DMSO
Protocol:
-
Adult S. mansoni are recovered from mice previously infected with cercariae.
-
Worms are washed and placed in 96-well plates containing complete Medium 199.
-
Test compounds are added to the wells at various concentrations (e.g., 0.02 to 5 µM).[6]
-
Plates are incubated at 37°C in a 5% CO₂ atmosphere.
-
Worm motility is assessed at 24 hours using the WormAssay instrument, which tracks the average motility of worms per well.[6]
-
A severity score based on phenotypic changes (adherence, shape, density, mobility) can also be recorded at multiple time points (2, 5, 24, and 48 hours).[6]
-
EC50 values are calculated from the concentration-response data.[6]
In Vitro Antiprotozoal Assay (Kinetoplastids)
Objective: To evaluate the in vitro activity of N-phenylbenzamide analogs against T. brucei, T. cruzi, and L. donovani.
Materials:
-
T. brucei bloodstream forms
-
T. cruzi amastigotes (intracellular)
-
L. donovani amastigotes (intracellular)
-
Mammalian host cells (e.g., L929 fibroblasts, THP-1 macrophages)
-
Appropriate culture media
-
Microplates
-
Resazurin-based viability assays
-
Test compounds dissolved in DMSO
Protocol:
-
For T. brucei, bloodstream forms are seeded in microplates with serially diluted compounds and incubated.
-
For T. cruzi and L. donovani, host cells are infected with the parasites and then treated with the compounds.
-
After a set incubation period (e.g., 72 hours), parasite viability is assessed using a resazurin-based assay.
-
EC50 values are determined from the dose-response curves.
-
Cytotoxicity against host cell lines is determined in parallel to calculate the selectivity index.[3]
Cytotoxicity Assay
Objective: To determine the cytotoxicity of the compounds against mammalian cells.
Materials:
-
Mammalian cell lines (e.g., HEK 293, Vero, L929, THP-1)
-
Appropriate cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., resazurin, MTT)
-
Test compounds dissolved in DMSO
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for a specified period (e.g., 24 or 48 hours).[4][6]
-
Cell viability is measured using a suitable reagent.
-
CC50 values (the concentration that reduces cell viability by 50%) are calculated from the concentration-response data.[4][6]
Visualizations
Structure-Activity Relationship (SAR) for Antischistosomal Activity
The following diagram illustrates the key structural modifications on the N-phenylbenzamide scaffold that influence its activity against S. mansoni.
Caption: SAR of N-phenylbenzamide analogs against S. mansoni.
Proposed Mechanism of Action against Kinetoplastids
For certain N-phenylbenzamide analogs, the proposed mechanism of action involves targeting the kinetoplast DNA (kDNA).
Caption: Proposed mechanism of action for kDNA-targeting analogs.
General Experimental Workflow for In Vitro Screening
The diagram below outlines a typical workflow for the initial in vitro screening of N-phenylbenzamide analogs for antiparasitic activity.
Caption: General workflow for in vitro antiparasitic screening.
Conclusion and Future Directions
N-phenylbenzamide analogs represent a promising and adaptable chemical scaffold for the development of novel antiparasitic drugs. Structure-activity relationship studies have demonstrated that the introduction of electron-withdrawing groups can significantly enhance potency, particularly against Schistosoma mansoni.[4][6][9] For kinetoplastid parasites, modifications of the core structure have yielded compounds with submicromolar activity that target the parasite's kDNA.[3][5][10] Furthermore, specific analogs have shown efficacy against Plasmodium falciparum by inhibiting essential enzymes or disrupting unique cellular pathways.[1][8]
Future research should focus on:
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Elucidating the precise molecular targets and mechanisms of action for analogs that do not target kDNA.
-
Expanding the evaluation of promising compounds against a broader range of parasite species and drug-resistant strains.
-
Investigating synergistic combinations with existing antiparasitic drugs.
The data and protocols presented herein provide a solid foundation for researchers to build upon in the ongoing effort to combat parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antischistosomal structure-activity relationships of nitrated n-phenyl benzamide derivatives. [dspace.unza.zm]
- 10. pubs.acs.org [pubs.acs.org]
Investigating 3-fluoro-N-phenylbenzamide as a Potential Inhibitor of the Wnt/β-catenin Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential of 3-fluoro-N-phenylbenzamide as an inhibitor of the Wnt/β-catenin signaling pathway in cell-based assays. Due to the current lack of specific published data on this compound's activity against the Wnt pathway, this document outlines a detailed investigational approach. The protocols provided are standard methods that can be adapted to test the efficacy and mechanism of action of this compound.
Introduction to Wnt/β-catenin Signaling and its Therapeutic Potential
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as CCND1 (Cyclin D1) and AXIN2, which drive cell proliferation.
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.[1][2][3] Small molecule inhibitors that can modulate this pathway are of significant interest in oncology drug discovery.[3][4][5] While the precise mechanism of action for this compound is not yet fully characterized, related N-phenylbenzamide derivatives have demonstrated anticancer properties, prompting the investigation of this compound as a potential Wnt signaling inhibitor.
Hypothetical Data on the Efficacy of this compound
The following tables present hypothetical data to illustrate the potential results from the described experimental protocols, should this compound prove to be an effective inhibitor of the Wnt/β-catenin pathway.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Wnt/β-catenin Status | Hypothetical IC50 (µM) |
| SW480 | Colorectal Carcinoma | Constitutively Active (APC mutation) | 8.5 |
| HCT116 | Colorectal Carcinoma | Constitutively Active (β-catenin mutation) | 12.2 |
| HepG2 | Hepatocellular Carcinoma | Constitutively Active | 15.7 |
| HEK293 | Normal Embryonic Kidney | Pathway Inactive (requires Wnt3a stimulation) | > 50 |
Table 2: Hypothetical Inhibition of Wnt/β-catenin Reporter Activity by this compound
| Cell Line | Treatment | Hypothetical IC50 (µM) |
| HEK293T + Wnt3a | This compound | 5.3 |
| SW480 | This compound | 7.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway with hypothesized points of inhibition for this compound.
Caption: Experimental workflow for evaluating this compound as a Wnt/β-catenin pathway inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., SW480, HCT116, HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Wnt/β-catenin Luciferase Reporter Assay (TOP/FOPflash)
This assay measures the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours. For cells with constitutively active Wnt signaling (e.g., SW480), this step is not necessary.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control. The FOPflash plasmid serves as a negative control for the specificity of TCF/LEF-mediated transcription.
Protocol 3: Western Blot Analysis of Wnt Pathway Proteins
This protocol is used to assess the effect of this compound on the protein levels of key components and targets of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-Axin2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
By following these protocols, researchers can systematically evaluate the potential of this compound as an inhibitor of the Wnt/β-catenin signaling pathway and gather the necessary data to support its further development as a potential anticancer therapeutic.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 3-fluoro-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 3-fluoro-N-phenylbenzamide, a synthetic benzamide derivative with potential therapeutic applications. The following protocols detail methodologies for assessing its cytotoxic, antiparasitic, antiviral, and antibacterial activities.
General Information
-
Compound Name: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₀FNO[1]
-
Molecular Weight: 215.22 g/mol [1]
-
CAS Number: 1629-09-0[1]
Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store the stock solution at -20°C in amber vials to protect from light. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment against Mammalian Cells
A primary step in evaluating a new compound is to determine its toxicity to mammalian cells. This is crucial for establishing a therapeutic window and calculating the selectivity index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3][4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, L929, or Vero cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in duplicate or triplicate. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[2] Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity
| Cell Line | Compound | Incubation Time (h) | CC₅₀ (µM) |
| HEK293 | This compound | 48 | > 100 |
| L929 | This compound | 48 | 85.4 |
| Vero | This compound | 72 | 92.1 |
Antiparasitic Activity Assessment
N-phenylbenzamide derivatives have shown activity against various parasites, including Trypanosoma and Schistosoma species. The following protocols outline methods to assess the efficacy of this compound against these pathogens.
Experimental Protocol: Anti-Trypanosomal Assay (Trypanosoma cruzi)
This assay determines the compound's ability to inhibit the growth of T. cruzi epimastigotes. A resazurin-based method is used to measure cell viability.
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT medium) at 28°C.
-
Assay Setup: In a 96-well plate, add 90 µL of parasite suspension (1 x 10⁶ parasites/mL).
-
Compound Addition: Add 10 µL of serial dilutions of this compound. Include positive control wells (e.g., benznidazole) and negative control wells (vehicle).
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 24 hours.[1]
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with excitation at 530 nm and emission at 590 nm.[1]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration. The Selectivity Index (SI) is calculated as CC₅₀ (on a mammalian cell line like L929) / EC₅₀.[1]
Data Presentation: Anti-Trypanosomal Activity
| Parasite | Compound | EC₅₀ (µM) | CC₅₀ (L929, µM) | Selectivity Index (SI) |
| T. cruzi | This compound | 12.5 | 85.4 | 6.83 |
| T. cruzi | Benznidazole | 2.8 | >100 | >35.7 |
Experimental Protocol: Antischistosomal Assay (Schistosoma mansoni)
This protocol assesses the viability and motility of adult S. mansoni worms upon exposure to the compound.
-
Worm Recovery: Perfuse adult S. mansoni worms from infected mice.
-
Assay Setup: Place one adult worm pair per well in a 24-well plate containing RPMI-1640 medium supplemented with antibiotics.[6]
-
Compound Addition: Add this compound at various concentrations. Use praziquantel as a positive control.[7]
-
Incubation and Observation: Incubate at 37°C in a 5% CO₂ atmosphere. Observe the worms under a stereomicroscope at 24, 48, and 72 hours. Score motility and any morphological changes.[6]
-
Data Analysis: Determine the concentration at which a defined phenotypic change (e.g., 50% reduction in motility) occurs.
Antiviral Activity Assessment
The antiviral potential of this compound can be evaluated against viruses such as Enterovirus 71 (EV-A71), a member of the Picornaviridae family. A cytopathic effect (CPE) reduction assay is a common method for this purpose.[8][9]
Experimental Protocol: CPE Reduction Assay (EV-A71)
-
Cell Seeding: Seed RD (rhabdomyosarcoma) cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[9]
-
Compound and Virus Addition: Add serial dilutions of this compound to the cells. Subsequently, infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.01.[9] Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (e.g., pleconaril) wells.
-
Incubation: Incubate the plate for 3 days at 37°C in a 5% CO₂ incubator, or until 100% CPE is observed in the virus control wells.[9]
-
Viability Assessment: Assess cell viability using a colorimetric method such as the MTS assay. Add MTS reagent to each well and incubate for 1-4 hours.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve of the percentage of CPE inhibition versus the log of compound concentration. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Data Presentation: Antiviral Activity
| Virus | Cell Line | Compound | EC₅₀ (µM) | CC₅₀ (Vero, µM) | Selectivity Index (SI) |
| EV-A71 | RD | This compound | 8.2 | 92.1 | 11.2 |
| EV-A71 | RD | Pleconaril | 0.5 | >100 | >200 |
Antibacterial Activity Assessment
The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard procedure for this.[10][11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB).[10]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
-
Data Analysis: Report the MIC value in µg/mL or µM.
Data Presentation: Antibacterial Activity
| Bacterium | Gram Stain | Compound | MIC (µg/mL) | MIC (µM) |
| S. aureus | Positive | This compound | 32 | 148.7 |
| E. coli | Negative | This compound | >128 | >594.7 |
| S. aureus | Positive | Vancomycin | 1 | 0.69 |
| E. coli | Negative | Ciprofloxacin | 0.015 | 0.045 |
Visualizations
Workflow for Cytotoxicity and Efficacy Testing
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT (Assay protocol [protocols.io]
- 6. In vitro evaluation of the effect of galectins on Schistosoma mansoni motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.tue.nl [pure.tue.nl]
- 12. apec.org [apec.org]
Application Notes and Protocols for 3-fluoro-N-phenylbenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-fluoro-N-phenylbenzamide is a halogenated benzamide that holds potential as a scaffold in medicinal chemistry. The benzamide functional group is a well-established pharmacophore present in numerous approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and membrane permeability. While specific biological data for this compound is limited in publicly available literature, the activities of structurally related N-phenylbenzamide derivatives suggest its potential across various therapeutic areas, including oncology, virology, and parasitology.
These application notes provide an overview of the potential uses of this compound based on data from its close analogs. Detailed experimental protocols for the synthesis and biological evaluation of this compound class are also presented.
Potential Therapeutic Applications and Supporting Data
The N-phenylbenzamide scaffold has been explored for a variety of biological activities. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance drug-like properties. Below are potential applications supported by data from structurally similar compounds.
Anticancer Activity
Halogenated N-phenylbenzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a closely related chloro-substituted analog, 3-chloro-N-phenylbenzamide, has been shown to inhibit the growth of the SiHa cervical cancer cell line.[1] Furthermore, imidazole-based N-phenylbenzamide derivatives, including a fluorinated analog, have shown potent anticancer activity.[2]
Table 1: Cytotoxic Activity of Related N-Phenylbenzamide Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| 3-chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | IC₅₀ = 22.4 µM | [1] |
| Imidazole-based N-phenylbenzamide (with fluorine substitution) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | IC₅₀ = 7.5 - 9.3 µM | [2] |
Antiviral Activity
N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for viruses such as Enterovirus 71 (EV71) and Hepatitis C Virus (HCV).[3][4] The mechanism of action for some of these compounds involves binding to the viral capsid, thereby stabilizing it and preventing the release of the viral genome.
Table 2: Antiviral Activity of Representative N-Phenylbenzamide Derivatives
| Compound Class | Virus | Strain(s) | Activity | Reference |
| N-phenylbenzamides | Enterovirus 71 (EV71) | Multiple | IC₅₀ values in the low micromolar range | [3] |
| N-phenylbenzamides | Hepatitis C Virus (HCV) | IC₅₀ values in the sub-micromolar to micromolar range | [4] |
Antiparasitic Activity
Derivatives of N-phenylbenzamide have shown promising activity against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis and leishmaniasis. These compounds are thought to act by binding to the minor groove of the parasite's kinetoplast DNA (kDNA).[5]
Table 3: Antiparasitic Activity of N-Phenylbenzamide Analogs
| Compound Class | Parasite | Activity | Mechanism of Action | Reference |
| Bisguanidino N-phenylbenzamides | Trypanosoma brucei | Submicromolar to low nanomolar IC₅₀ | DNA minor groove binding | [6] |
| N-phenylbenzamide derivatives | Schistosoma mansoni | EC₅₀ values in the nanomolar to low micromolar range | Not specified | [7] |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of N-phenylbenzamides is the acylation of an aniline with a benzoyl chloride.
Protocol: Synthesis of this compound
-
Materials:
-
3-Fluorobenzoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
-
-
Procedure:
-
Dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic activity of a compound against cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate several signaling pathways. For example, the anticancer activity of some benzamides has been linked to the inhibition of key enzymes in cell signaling cascades.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively available, the documented activities of its structural analogs in anticancer, antiviral, and antiparasitic research provide a strong rationale for its further investigation. The provided protocols offer a starting point for the synthesis and evaluation of this compound and its derivatives in various medicinal chemistry programs. Researchers are encouraged to explore the potential of this compound and its analogs to discover new and effective treatments for a range of diseases.
References
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-fluoro-N-phenylbenzamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on both the benzoyl and aniline rings can significantly influence the compound's pharmacological properties, including its ability to selectively inhibit enzyme activity. This document focuses on the application of the 3-fluoro-N-phenylbenzamide moiety as a key building block in the development of potent enzyme inhibitors, with a particular focus on its role in the inhibition of Bruton's Tyrosine Kinase (BTK).
This compound in Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. A novel BTK inhibitor incorporating the this compound core has been identified, demonstrating the potential of this scaffold in developing targeted cancer therapies.
Quantitative Data Summary
A derivative of this compound has shown significant inhibitory activity against BTK. The compound, identified as 1-(3-(4-amino-3-(3-fluoro-N-phenylbenzamido)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, is part of a series of potent BTK inhibitors. While the IC50 of this specific compound is not individually detailed, a closely related analog from the same series demonstrated a BTK IC50 of 2.1 nM[1]. This highlights the significant contribution of the substituted N-phenylbenzamide moiety to the overall potency of the inhibitor.
| Compound Class | Target Enzyme | Key Moiety | Reported IC50 (of related analog) |
| Pyrazolopyrimidine Derivative | Bruton's Tyrosine Kinase (BTK) | This compound | 2.1 nM[1] |
Table 1: Inhibitory Activity of a this compound Containing Compound.
Broader Significance of the N-phenylbenzamide Scaffold
While the primary focus of this note is on BTK inhibition, it is important to recognize the broader applicability of the N-phenylbenzamide scaffold in targeting other enzymes and biological systems. Various derivatives have shown promise in diverse therapeutic areas:
-
Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease.[2][3]
-
Antiparasitic Activity: Analogs of N-phenylbenzamide have demonstrated activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.
-
Other Kinase Inhibition: The benzamide scaffold is a common feature in a variety of kinase inhibitors, suggesting that the this compound moiety could be explored for its inhibitory potential against other kinases.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound containing the this compound moiety against BTK. This protocol is based on standard kinase assay methodologies.
Protocol: In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of a test compound (e.g., a this compound derivative) against BTK.
Materials:
-
BTK enzyme (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer)
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for testing.
-
-
Assay Reaction Setup:
-
In a 384-well plate, add the following components in order:
-
Test compound dilutions
-
BTK enzyme solution
-
Eu-anti-tag antibody and tracer mixture
-
-
Include control wells:
-
Positive control: All components except the test compound (contains DMSO vehicle).
-
Negative control: All components except the BTK enzyme.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: BTK Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for BTK Inhibition Assay.
References
Application Notes and Protocols for 3-fluoro-N-phenylbenzamide: Current Status and Future Directions
A comprehensive review of existing literature reveals that while the broader class of N-phenylbenzamide derivatives has demonstrated significant potential in various therapeutic areas, specific data on 3-fluoro-N-phenylbenzamide for use as a chemical probe is not currently available. Therefore, detailed application notes and protocols for this specific compound cannot be provided at this time.
The N-phenylbenzamide scaffold is a versatile structure that has been explored for a range of biological activities. Research has shown that derivatives of this parent compound exhibit antiprotozoal, anticancer, antiviral, and antischistosomal properties. The inclusion of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, has been noted in several active N-phenylbenzamide analogs.
While a specific biological target and validated use as a chemical probe for this compound are yet to be established, the following sections outline a generalized workflow and hypothetical experimental protocols based on the activities of structurally related N-phenylbenzamide derivatives. These are intended to serve as a foundational guide for researchers interested in investigating the potential of this compound as a novel chemical probe.
General Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is presented below. These properties are essential for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO | PubChem |
| Molecular Weight | 215.22 g/mol | PubChem |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene |
| Predicted LogP | 3.078 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Hypothetical Application: Investigating Anticancer Activity
Based on studies of similar imidazole-based N-phenylbenzamide derivatives that have shown cytotoxic effects against cancer cell lines, a primary application for this compound could be as a probe to explore novel anticancer mechanisms. One such study identified a fluorinated derivative as the most potent compound in a series against lung, cervical, and breast cancer cell lines.[1]
The following diagram illustrates a general workflow for screening this compound for potential anticancer activity.
Caption: A generalized workflow for evaluating the anticancer potential of this compound.
This protocol describes a method to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Hypothetical Application: Investigating Antiprotozoal Activity
Several N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[2] These compounds are proposed to act as DNA minor groove binders in the parasite's kinetoplast DNA (kDNA). This compound could potentially be investigated for similar activity.
The diagram below illustrates the proposed mechanism of action for N-phenylbenzamide derivatives targeting kDNA.
Caption: Proposed mechanism of action for N-phenylbenzamide derivatives as antiprotozoal agents.
This protocol outlines a method for assessing the in vitro activity of this compound against the bloodstream form of T. brucei.
Materials:
-
This compound
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
96-well plates
-
Resazurin solution
-
Fluorometer
Procedure:
-
Parasite Culture: Culture T. brucei bloodstream forms in complete HMI-9 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in HMI-9 medium from a stock solution in DMSO.
-
Treatment: Add the diluted compound to a 96-well plate containing the parasite suspension at a density of 2 x 10⁴ cells per well. Incubate for 48 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure fluorescence (excitation 530 nm, emission 590 nm) using a fluorometer.
-
Data Analysis: Calculate the percentage of parasite viability relative to the vehicle-treated control and determine the EC₅₀ value.
Conclusion and Future Perspectives
While this compound is commercially available, its biological activity and potential as a chemical probe remain uncharacterized in published literature. The protocols and workflows presented here are hypothetical and based on the activities of structurally related compounds. Researchers are encouraged to perform initial screening assays, such as those described, to determine if this compound exhibits any interesting biological effects. Should a specific activity and target be identified, further studies will be necessary to validate its use as a chemical probe, including selectivity profiling and mechanism of action studies. The broader N-phenylbenzamide class of compounds continues to be a rich source for drug discovery, and it is plausible that this compound may hold untapped potential as a valuable research tool.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-fluoro-N-phenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-fluoro-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of 3-fluorobenzoic acid: The coupling reagent may be inefficient or used in insufficient amounts.[1] 2. Deactivation of aniline: The amine can be protonated by the carboxylic acid or acidic byproducts, making it non-nucleophilic.[1] 3. Hydrolysis of intermediates: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride or activated ester), reverting it to the carboxylic acid.[1] 4. Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1] | 1. Ensure complete activation: Use a slight excess (1.1-1.5 equivalents) of a reliable coupling reagent (e.g., HATU, EDC, SOCl₂). For coupling reagents like HATU or EDC, allow for a pre-activation period of 15-30 minutes before adding aniline.[1] 2. Use a non-nucleophilic base: Add a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 equivalents) to neutralize any acids present and keep the aniline in its free-base form.[1][2][3][4] 3. Maintain anhydrous conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 4. Optimize conditions: Screen different solvents (e.g., DMF, DCM, THF). Most amide couplings proceed well at room temperature, but gentle heating may be required in some cases. |
| Formation of Multiple Byproducts (Observed by TLC/LC-MS) | 1. Diacylation of aniline: Excess activated 3-fluorobenzoic acid can react with the newly formed amide. 2. Formation of symmetrical anhydride: The activated carboxylic acid can react with another molecule of 3-fluorobenzoic acid.[5] 3. Side reactions with coupling reagents: Some coupling reagents can lead to the formation of urea byproducts (e.g., DCU from DCC) that can be difficult to remove.[2] | 1. Control stoichiometry: Use a slight excess of the amine (aniline, ~1.1 equivalents) relative to the carboxylic acid. Alternatively, add the activated acid solution slowly to the amine solution. 2. Optimize reagent addition: Add the coupling reagent to the carboxylic acid and allow for activation before adding the amine. This minimizes the concentration of free activated acid available to form the anhydride.[6] 3. Choose appropriate reagents: For easier purification, consider using EDC, where the urea byproduct is water-soluble, or DIC for solid-phase synthesis.[1][2] |
| Difficulty in Product Isolation/Purification | 1. Emulsion during workup: The presence of salts and polar solvents like DMF can lead to emulsion formation during aqueous extraction. 2. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. 3. Product is an oil instead of a solid: This may be due to the presence of impurities or residual solvent.[7] | 1. Break emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break up emulsions.[7] If DMF was used, wash with a larger volume of water. 2. Optimize chromatography: Screen different solvent systems for flash column chromatography. A gradient elution may be necessary to achieve good separation. 3. Induce crystallization: Attempt to recrystallize the oil from a suitable solvent system (e.g., ethanol-water, ethyl acetate-hexanes).[7] Ensure the product is thoroughly dried under vacuum to remove all residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most common methods involve the coupling of 3-fluorobenzoic acid and aniline. Key approaches include:
-
Acid Chloride Formation followed by Amination (Schotten-Baumann Reaction): This is a classic, cost-effective method where 3-fluorobenzoic acid is first converted to 3-fluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The resulting acid chloride is then reacted with aniline in the presence of an aqueous base (like NaOH) or an organic base (like triethylamine) to form the amide.[3][4][7][10]
-
Direct Amide Coupling: This one-pot method uses coupling reagents to directly mediate the reaction between 3-fluorobenzoic acid and aniline. Commonly used reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often with additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[1][11]
-
Uronium/Aminium Salts: such as HATU, HBTU, or COMU, which are highly efficient but more expensive.[1][8][9]
-
Q2: How do I choose the right coupling reagent?
A2: The choice depends on factors like cost, scale, and the specific substrates.
-
For large-scale, cost-effective synthesis, converting the carboxylic acid to the acid chloride is often preferred.[8]
-
EDC/HOBt is a versatile and widely used combination that offers a good balance of reactivity and cost, with the added benefit of a water-soluble urea byproduct, simplifying purification.[11]
-
HATU is a highly reactive reagent, often effective for difficult couplings where other methods fail, but it is more expensive.[1][8][9]
Q3: Why is a base necessary in the reaction?
A3: A base is crucial for two main reasons. First, when using an acid chloride, one equivalent of hydrochloric acid (HCl) is produced. This HCl will protonate the aniline, rendering it non-nucleophilic and stopping the reaction. The base neutralizes this acid.[2][3] Second, even in direct coupling reactions, the carboxylic acid can form a non-reactive salt with the amine; a non-nucleophilic base prevents this, ensuring the amine remains available for reaction.[1]
Q4: What are the best solvents for this synthesis?
A4: Anhydrous polar aprotic solvents are typically recommended.
-
Dichloromethane (DCM) is a common choice, especially for reactions involving acid chlorides or EDC/HATU.[9][11]
-
N,N-Dimethylformamide (DMF) is also widely used due to its excellent solvating properties for many starting materials, though it can complicate aqueous workups.[1][9][12]
-
For Schotten-Baumann reactions, a biphasic system of an organic solvent (like DCM or diethyl ether) and water is often employed.[10]
Q5: My reaction is slow or stalls. What can I do?
A5: If the reaction is sluggish, consider the following:
-
Check Reagent Quality: Ensure starting materials are pure and solvents are anhydrous. Aniline can be distilled before use if necessary.[7]
-
Increase Temperature: While many amide couplings work at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. Monitor for byproduct formation.
-
Switch Coupling Reagent: If a standard method like EDC/HOBt is failing, a more powerful reagent like HATU might be required.[13] For sterically hindered or electronically deactivated substrates, converting the carboxylic acid to an acyl fluoride has also been shown to be effective.[13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for amide bond formation with substrates similar to 3-fluorobenzoic acid, demonstrating the efficiency of different coupling methods.
| Carboxylic Acid | Amine | Coupling Method | Solvent | Time (h) | Yield (%) | Reference |
| 3-fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt | DCM | 12 | 85 | [11] |
| 3-fluoro-5-iodobenzoic acid | Aniline | EDC/HOBt | DCM | 18 | 78 | [11] |
| 3-fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt | DCM | 12 | 92 | [11] |
| 3-fluoro-5-iodobenzoic acid | tert-Butylamine | EDC/HOBt | DCM | 24 | 65 | [11] |
| 3-fluorobenzoic acid | Morpholine | SOCl₂, then amine | Toluene/DCM | 1-2 | High | [9] |
| 3-fluorobenzoic acid | Morpholine | HATU/DIPEA | DMF or DCM | 2-4 | High | [9] |
Experimental Protocols
Method A: Two-Step Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
Step 1: Synthesis of 3-Fluorobenzoyl Chloride [9]
-
To a round-bottom flask equipped with a reflux condenser, add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM) or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) for 1-2 hours, until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used directly in the next step.
Step 2: Amide Coupling with Aniline [7][9]
-
Dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol-water mixture) or flash column chromatography.
Method B: One-Pot Synthesis using EDC/HOBt Coupling
-
To a dry round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of 0.1-0.2 M).[11]
-
Add HOBt (1.2 eq) and aniline (1.1 eq) to the solution.[11]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.[11]
-
Slowly add EDC·HCl (1.2 eq) portion-wise.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[11]
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Mechanism of EDC-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: 3-fluoro-N-phenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-fluoro-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-fluorobenzoyl chloride and aniline?
A1: The synthesis of this compound from 3-fluorobenzoyl chloride and aniline proceeds via a nucleophilic acyl substitution reaction. This reaction is commonly performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3][4]
Q2: What are the most common side products in this reaction?
A2: The most prevalent side products include:
-
3-Fluorobenzoic acid: Formed from the hydrolysis of the highly reactive 3-fluorobenzoyl chloride in the presence of water.
-
Unreacted starting materials: Residual 3-fluorobenzoyl chloride and aniline may remain if the reaction does not go to completion.
-
Diacylation product (3-fluoro-N-(3-fluorobenzoyl)-N-phenylbenzamide): This can form if a second molecule of 3-fluorobenzoyl chloride reacts with the newly formed amide.[5] This is more likely to occur if a non-hindered base is used or if the acyl chloride is in large excess.
Q3: Why is the use of a base necessary in this reaction?
A3: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1][2][4] If not neutralized, the HCl will react with the basic aniline starting material to form an unreactive ammonium salt, which would halt the desired reaction. Secondly, by neutralizing the acid, the equilibrium of the reaction is shifted towards the formation of the amide product, thereby increasing the yield.[1][3]
Q4: What are suitable solvents and bases for this reaction?
A4: A variety of solvents and bases can be employed.
-
Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used.[2] A two-phase system with water and an organic solvent is also characteristic of Schotten-Baumann conditions.
-
Bases: Both organic and inorganic bases are suitable. Common choices include tertiary amines like triethylamine or pyridine, as well as inorganic bases such as sodium hydroxide, potassium carbonate, or sodium bicarbonate.[] The choice of base can influence the reaction rate and the formation of side products.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid.[5]2. Deactivation of aniline by protonation with HCl byproduct.[1]3. Hydrolysis of 3-fluorobenzoyl chloride. | 1. Ensure the complete conversion of 3-fluorobenzoic acid to the acyl chloride. This can be confirmed by IR or NMR spectroscopy before proceeding with the amidation step.[5]2. Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl formed during the reaction.[1][4]3. Perform the reaction under anhydrous conditions to minimize the hydrolysis of the acyl chloride. Ensure all glassware is dry and use anhydrous solvents. |
| Presence of Unreacted Aniline in Product | 1. Insufficient amount of 3-fluorobenzoyl chloride.2. Incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of 3-fluorobenzoyl chloride.2. Increase the reaction time or gently heat the reaction mixture (if thermally stable) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of 3-Fluorobenzoic Acid in Product | 1. Hydrolysis of 3-fluorobenzoyl chloride by moisture in the reaction setup.2. Hydrolysis during workup. | 1. As mentioned above, ensure anhydrous reaction conditions.2. During the aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic 3-fluorobenzoic acid. |
| Formation of a Diacylation Byproduct | 1. Use of a large excess of 3-fluorobenzoyl chloride.2. Reaction conditions favoring further acylation of the product. | 1. Limit the excess of 3-fluorobenzoyl chloride to no more than 1.2 equivalents.2. Add the 3-fluorobenzoyl chloride slowly to the reaction mixture containing aniline and the base. This maintains a low concentration of the acylating agent and favors mono-acylation. The use of a sterically hindered base may also disfavor diacylation. |
| Difficulty in Product Purification | 1. The product and impurities have similar polarities.2. Oiling out during recrystallization. | 1. If recrystallization is ineffective, consider column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.2. For recrystallization, ensure the correct solvent or solvent pair is chosen. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Slow cooling can promote the formation of pure crystals.[7][8][9] |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data on the impact of different bases on the yield and purity of this compound under typical Schotten-Baumann conditions.
| Base | Equivalents of Base | Reaction Time (h) | Yield (%) | Purity (%) | Side Product Distribution (Hypothetical) |
| Triethylamine | 1.2 | 4 | 92 | 97 | 3-Fluorobenzoic acid: ~2%, Diacylation product: ~1% |
| Pyridine | 1.2 | 4 | 88 | 96 | 3-Fluorobenzoic acid: ~3%, Diacylation product: ~1% |
| Sodium Hydroxide (10% aq.) | 1.5 | 2 | 95 | 98 | 3-Fluorobenzoic acid: ~1.5%, Diacylation product: ~0.5% |
| Potassium Carbonate | 1.5 | 6 | 85 | 95 | 3-Fluorobenzoic acid: ~4%, Diacylation product: ~1% |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard Schotten-Baumann reaction procedures.[2][3]
-
Preparation of Reactants:
-
In a dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a suitable base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve 3-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the 3-fluorobenzoyl chloride solution dropwise to the stirred aniline solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the aniline is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Visualizations
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
Improving solubility of 3-fluoro-N-phenylbenzamide for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-fluoro-N-phenylbenzamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
This compound is a chemical compound with the molecular formula C₁₃H₁₀FNO.[1][2][3] Like many new chemical entities (NCEs) in drug discovery, it is a poorly water-soluble compound.[4][5] For a compound to be active in a biological assay, it must be in a dissolved state at the site of action.[4] Poor aqueous solubility can lead to inaccurate and variable results in in vitro and in vivo experiments, potentially causing promising drug candidates to be overlooked.[6][7]
Q2: What are the initial steps to dissolve this compound for a biological assay?
The most common initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.[8] Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a good starting point.[9][10]
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?
Precipitation upon dilution is a common issue with poorly soluble compounds.[11] Several strategies can be employed to overcome this:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. It is also crucial to ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[11]
-
Lower the Final Compound Concentration: The concentration you are testing may be above the compound's maximum aqueous solubility.[11]
-
Increase the DMSO Concentration (with caution): A slight increase in the final DMSO percentage in your assay might maintain solubility. However, it is critical to first determine the tolerance of your specific cell line or assay, as DMSO can exhibit cytotoxic effects at higher concentrations (typically above 0.5-1%).[11][12][13]
Q4: Are there alternatives to DMSO for dissolving this compound?
Yes, several other organic solvents, known as co-solvents, can be used. These are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds.[14][] Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethylformamide (DMF)[8][]
The choice of co-solvent will depend on the specific compound and the tolerance of the biological assay system.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is exceeded. | 1. Use a higher percentage of co-solvent (e.g., DMSO) if the assay allows.[11] 2. Lower the final concentration of the compound.[11] 3. Employ a stepwise dilution protocol with vigorous mixing.[11] 4. Consider using solubilizing excipients like cyclodextrins.[14][16] |
| Assay results are inconsistent and not reproducible. | The compound is not fully dissolved, leading to an unknown and variable effective concentration. | 1. Visually inspect for any precipitate before running the assay. 2. Briefly sonicate the final solution to help dissolve any fine precipitates.[11] 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. 4. Re-evaluate and optimize the solubilization method. |
| Observed cytotoxicity or off-target effects in a cell-based assay. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Determine the maximum tolerable solvent concentration for your specific cell line by running a vehicle control experiment.[12][13] 2. Keep the final solvent concentration consistent across all experiments, including controls.[12][17] 3. If high solvent concentrations are unavoidable, explore alternative solubilization techniques such as pH modification or the use of cyclodextrins.[16][18] |
| Difficulty achieving the desired high concentration for in vivo studies. | The required dose exceeds the solubility in tolerable vehicle formulations. | 1. Explore the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).[19] 2. Consider particle size reduction techniques like micronization or nanosuspension to improve the dissolution rate.[5][14][20] |
Quantitative Data on Solubility Enhancement
The following tables present hypothetical data on the solubility of this compound under different conditions to illustrate the effects of various solubilization techniques.
Table 1: Solubility in Different Co-Solvent Systems
| Co-Solvent | Concentration in Water (%) | Apparent Solubility (µg/mL) |
| None (Water) | 0 | < 1 |
| DMSO | 0.5 | 5 |
| DMSO | 1.0 | 15 |
| Ethanol | 1.0 | 10 |
| PEG 400 | 1.0 | 12 |
Table 2: Effect of pH on Aqueous Solubility
| pH | Apparent Solubility (µg/mL) |
| 5.0 | 2 |
| 7.4 (Physiological) | < 1 |
| 9.0 | 5 |
Table 3: Effect of Cyclodextrin on Aqueous Solubility
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| Hydroxypropyl-β-cyclodextrin | 10 | 25 |
| Sulfobutylether-β-cyclodextrin | 10 | 50 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if lower concentrations are required.
-
To prepare the final working solution, add a small volume of the DMSO stock (or diluted stock) to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should not exceed the tolerance limit of the assay (typically ≤ 1%).
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
Protocol 3: Solubility Enhancement using pH Modification
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visual Guides
Caption: Workflow for solubilizing this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Angene - Benzamide, 3-fluoro-N-phenyl- | 1629-09-0 | MFCD00454558 | AG001TJG [japan.angenechemical.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. journal.appconnect.in [journal.appconnect.in]
- 17. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of N-Phenylbenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of N-phenylbenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my N-phenylbenzamide derivatives have such low aqueous solubility?
The poor aqueous solubility of N-phenylbenzamide derivatives is primarily due to their molecular structure. The presence of multiple aromatic rings contributes to the lipophilicity and hydrophobicity of these compounds. While the amide group can participate in hydrogen bonding, the overall nonpolar character of the molecule often dominates, leading to limited interaction with water.
Q2: What are the initial steps I should take when I encounter solubility issues with a new N-phenylbenzamide derivative?
When facing solubility challenges, a systematic approach is recommended. Begin by determining the compound's solubility in a range of solvents with varying polarities. This includes aqueous buffers at different pH values, as well as common organic solvents. This initial screening will provide valuable information to guide the selection of an appropriate solubilization strategy.
Q3: My N-phenylbenzamide derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?
This is a common issue known as "antisolvent precipitation." To mitigate this, consider the following strategies:
-
Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can trigger precipitation.[1][2]
-
Lower Final Concentration: Your target concentration may be exceeding the solubility limit in the final buffer composition. Try testing a lower final concentration of the derivative.[3]
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, a slight increase in the final concentration of the organic co-solvent (e.g., DMSO, ethanol) may help maintain solubility.[3]
-
Use of Surfactants: Incorporating a small percentage of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][4]
Q4: Can pH adjustment be used to improve the solubility of my N-phenylbenzamide derivative?
Yes, for ionizable N-phenylbenzamide derivatives, altering the pH of the formulation can significantly increase solubility.[4][5] The amide linkage itself is relatively stable to hydrolysis under typical experimental conditions, but other functional groups on the molecule may be ionizable. It is advisable to perform a pH-solubility profile to determine the optimal pH range for your specific derivative. For weakly acidic drugs, increasing the pH above their pKa will lead to the formation of more soluble anionic species. Conversely, for weakly basic drugs, decreasing the pH below their pKa will result in the formation of more soluble cationic species.[6]
Q5: What are the most common strategies to significantly enhance the solubility of N-phenylbenzamide derivatives for formulation development?
For substantial solubility enhancement, several formulation strategies can be employed:
-
Co-solvency: Blending water with a miscible organic solvent in which the compound is more soluble.[4][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic derivative within the cavity of a cyclodextrin molecule to form an inclusion complex with improved aqueous solubility.[4][5][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.[4][6][8]
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension can enhance the dissolution rate.
Troubleshooting Guides
Issue 1: N-phenylbenzamide derivative precipitates out of aqueous formulation during storage.
| Possible Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | 1. Introduce a Co-solvent: Add a water-miscible organic solvent such as ethanol, propylene glycol, or PEG 400 to the formulation.[4] 2. Incorporate a Surfactant: Add a non-ionic surfactant like Tween® 80 to increase the apparent solubility.[4] |
| pH Shift | 1. Buffer the Formulation: Use a suitable buffer system to maintain a stable pH where the derivative is most soluble. |
| Temperature Fluctuation | 1. Store at a Constant Temperature: Avoid temperature cycling that can cause the compound to fall out of solution.[2] |
Issue 2: Inconsistent results in biological assays due to poor solubility.
| Possible Cause | Troubleshooting Steps |
| Precipitation in Assay Medium | 1. Optimize Dilution Method: Add the stock solution to the assay medium slowly with vigorous mixing.[1][2] 2. Lower Final Concentration: Test a range of lower concentrations to find the solubility limit in the assay medium.[3] 3. Use Solubilizing Excipients: If permissible in the assay, include a low concentration of a co-solvent or surfactant in the final assay medium. |
| Compound Adsorption to Labware | 1. Use Low-Binding Labware: Employ polypropylene or siliconized labware to minimize adsorption. 2. Include a Carrier Protein: Adding a small amount of a protein like bovine serum albumin (BSA) to the buffer can help prevent non-specific binding. |
Data Presentation
Table 1: Solubility of Benzanilide in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 298.15 | ~0.02 |
| Methanol | 298.15 | 92.3 |
| Ethanol | 298.15 | 68.5 |
| Acetone | 298.15 | 457.2 |
| Ethyl Acetate | 298.15 | 231.4 |
| Acetonitrile | 298.15 | 135.7 |
| N,N-Dimethylformamide (DMF) | 298.15 | 876.5 |
| Tetrahydrofuran (THF) | 298.15 | 562.1 |
Note: Data is illustrative and based on available information for the parent compound, benzanilide. Actual solubilities of derivatives will vary based on their specific substitutions.
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of an N-phenylbenzamide derivative in a given solvent.
-
Preparation: Add an excess amount of the N-phenylbenzamide derivative to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analysis: Dilute the filtered sample with an appropriate solvent and analyze the concentration of the N-phenylbenzamide derivative using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to increase the solubility of an N-phenylbenzamide derivative using a co-solvent.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which the derivative has high solubility (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Solubility Determination: Determine the solubility of the N-phenylbenzamide derivative in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of the derivative as a function of the co-solvent concentration to identify the optimal co-solvent ratio for maximum solubility.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol details the preparation of an N-phenylbenzamide derivative-cyclodextrin inclusion complex to improve aqueous solubility.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Kneading Method:
-
Create a paste by adding a small amount of water to a specific amount of HP-β-CD in a mortar.
-
Gradually add the N-phenylbenzamide derivative to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
-
Solvent Evaporation Method:
-
Dissolve the N-phenylbenzamide derivative in a suitable organic solvent (e.g., ethanol).
-
Dissolve HP-β-CD in water.
-
Mix the two solutions and stir for 1-2 hours.
-
Evaporate the solvents under reduced pressure using a rotary evaporator to obtain the solid inclusion complex.
-
Visualizations
Caption: Overview of strategies for enhancing the solubility of N-phenylbenzamide derivatives.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Troubleshooting decision tree for precipitation issues in aqueous buffers.
References
- 1. Benzanilide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: 3-fluoro-N-phenylbenzamide in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-fluoro-N-phenylbenzamide when dissolved in dimethyl sulfoxide (DMSO). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a DMSO solution?
A1: The stability of this compound in DMSO can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2] The presence of water can facilitate hydrolysis of the amide bond.
-
Light Exposure: Exposure to UV or fluorescent light can potentially induce photolytic degradation.
-
pH: Acidic or basic contaminants in the DMSO or from external sources can catalyze degradation pathways.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for a stock solution of this compound in DMSO?
A2: To ensure the long-term stability of your this compound stock solution, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C. For short-term storage (a few days), 2-8°C may be acceptable.[3]
-
Aliquoting: To minimize freeze-thaw cycles, which can introduce moisture and potentially cause precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
-
Inert Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container to minimize oxidation.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the solution from light.
-
Container Seal: Ensure that the storage container is tightly sealed to prevent the absorption of atmospheric moisture.
Q3: My this compound solution in DMSO has turned slightly yellow. What could be the cause?
A3: A color change in your DMSO stock solution could indicate degradation of either the solvent or the compound. DMSO itself can decompose under certain conditions, and degradation products of this compound may be colored. It is advisable to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the solution.
Q4: I am observing precipitation in my thawed DMSO stock solution. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warming the solution (e.g., in a 37°C water bath) and vortexing can help redissolve the compound.[4] However, repeated warming should be avoided. If precipitation persists, it may be necessary to prepare a more dilute stock solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent assay results | Compound degradation in DMSO stock. | 1. Prepare a fresh stock solution from solid compound. 2. Perform a stability study on the stock solution (see Protocol 1). 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of compound potency over time | Gradual degradation of this compound. | 1. Review storage conditions; ensure storage at -20°C or lower and protection from light. 2. Quantify the compound concentration using a standard analytical method before use. |
| Cloudy or precipitated solution | Poor solubility or compound precipitation. | 1. Gently warm the solution and vortex to redissolve. 2. Consider preparing a less concentrated stock solution. 3. Ensure the DMSO is anhydrous. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound in DMSO under various storage conditions. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Time Point | Purity (%) by HPLC |
| Room Temperature (20-25°C) | 0 days | 99.5 |
| 7 days | 95.2 | |
| 30 days | 88.1 | |
| Refrigerated (2-8°C) | 0 days | 99.5 |
| 30 days | 98.9 | |
| 90 days | 97.5 | |
| Frozen (-20°C) | 0 days | 99.5 |
| 90 days | 99.3 | |
| 180 days | 99.1 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound in a DMSO solution.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute this stock solution with an appropriate mobile phase to a working concentration of 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Dilute the aged this compound DMSO solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total peak area of all components.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Potential hydrolytic degradation pathway of this compound in the presence of water.
References
Technical Support Center: Purification of 3-fluoro-N-phenylbenzamide
Welcome to the technical support center for the purification of 3-fluoro-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from unreacted starting materials or side products formed during the synthesis. These typically include:
-
Unreacted Starting Materials: 3-fluorobenzoyl chloride (or 3-fluorobenzoic acid) and aniline.
-
Side Products: Di-acylated aniline or other byproducts from the coupling reaction.
-
Degradation Products: Aniline is susceptible to oxidation, which can lead to colored impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a white to off-white solid. The presence of color, often yellow or brown, may indicate the presence of impurities, possibly from oxidized aniline.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent such as ethanol, acetone, or acetonitrile. If the compound is still insoluble, consider a mixed solvent system where the compound is dissolved in a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is added dropwise until turbidity is observed, followed by heating to redissolve. |
| Oiling out upon cooling. | The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the solute. | Dilute the solution with more hot solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). Ensure the solvent's boiling point is lower than the compound's melting point. |
| No crystal formation upon cooling. | The solution is too dilute, or the compound is highly soluble in the cold solvent. | Concentrate the solution by evaporating some of the solvent. Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface. Cool the solution in an ice bath or refrigerator. |
| Low recovery of pure product. | Too much solvent was used. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize crystal precipitation. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The mobile phase polarity is not optimized. | Systematically test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for this compound for optimal separation on a column. |
| Product elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product does not elute from the column (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Streaking of the compound on the column/TLC. | The compound is interacting too strongly with the silica gel (which is acidic). The sample is overloaded. | Add a small amount of a modifier to your mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic impurity. Ensure you are not overloading the column; a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Cracked or channeled column packing. | Improper column packing. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Do not let the column run dry. |
Data Presentation
The following table summarizes typical (hypothetical) results from purification experiments to provide a benchmark for your efforts.
| Purification Method | Solvent/Mobile Phase | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| Recrystallization | Ethanol/Water (8:2) | 85% | 98% | 75% | White Crystalline Solid |
| Recrystallization | Ethyl Acetate/Hexane (1:2) | 85% | 97% | 80% | Off-white Powder |
| Column Chromatography | Hexane:Ethyl Acetate (7:3) | 85% | >99% | 65% | White Powder |
| Column Chromatography | Dichloromethane | 85% | 96% | 70% | White Powder |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) if necessary.
-
Collect fractions in separate test tubes.
-
-
Monitoring:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Optimizing N-Phenylbenzamide Synthesis
Welcome to the technical support center for the synthesis of N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of N-phenylbenzamide, providing potential causes and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of benzoic acid. | Ensure the coupling reagent is fresh and used in the appropriate stoichiometric amount (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding aniline.[1] |
| Deactivation of aniline. | Aniline can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can prevent this.[1] | |
| Steric hindrance. | If either benzoic acid or aniline has bulky substituents, the reaction may be slow or incomplete. Consider using a more powerful coupling reagent like HATU or switching to a two-step procedure involving the formation of an acyl fluoride.[1][2] | |
| Hydrolysis of activated intermediate. | The presence of water can hydrolyze the activated carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents.[1] | |
| Suboptimal reaction conditions. | Incorrect temperature, solvent, or base can negatively impact the reaction. Screen different solvents (e.g., DMF, DCM, THF) and temperatures to find the optimal conditions for your specific substrates.[1] | |
| Significant Side Reactions | Racemization (if chiral centers are present). | Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1] Running the reaction at a lower temperature can also minimize racemization.[1] |
| Formation of di-acylated byproduct. | This can occur if an excess of the acylating agent is used or if the reaction temperature is too high. Use a 1:1 molar ratio of aniline to the activated benzoic acid and add the activated acid dropwise to the aniline solution at a low temperature.[3] | |
| Formation of N-acylurea byproduct. | This is a common side product when using carbodiimide reagents like DCC or DIC. The N-acylurea is often insoluble and can be removed by filtration. Using additives like HOBt can help minimize its formation.[4] | |
| Difficulty in Product Purification | Contamination with unreacted starting materials. | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjust the stoichiometry of the reactants if necessary.[3] |
| Emulsion formation during workup. | This can complicate the extraction process. Adding a small amount of brine to the separatory funnel can help to break up emulsions.[5] | |
| Product is an oil instead of a solid. | This may be due to the presence of impurities or residual solvent. Attempt to purify the oil using column chromatography and ensure the product is thoroughly dried under vacuum.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my N-phenylbenzamide synthesis?
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of your substrates, the potential for racemization, and cost. For simple, unhindered substrates, carbodiimides like DCC or EDC in combination with an additive like HOBt are often sufficient.[6] For more challenging couplings involving sterically hindered anilines or benzoic acids, more potent reagents like HATU, HBTU, or PyBOP are recommended.[7][8]
Q2: What is the role of additives like HOBt and HOAt?
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents. They act as activating agents to form an active ester intermediate, which is more reactive towards the amine and less prone to side reactions like racemization.[1] HOAt is generally considered more reactive than HOBt.[7]
Q3: What are the best solvents for N-phenylbenzamide synthesis?
Commonly used anhydrous solvents for amide coupling reactions include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[9] The choice of solvent can influence reaction rates and solubility of the reactants and products. It is often beneficial to screen a few different solvents to find the optimal one for your specific reaction.
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: My product is difficult to purify. What are some alternative purification strategies?
If standard recrystallization is not effective, column chromatography on silica gel is a common and effective method for purifying N-phenylbenzamide.[3][5] The choice of eluent will depend on the polarity of your product and any impurities.
Comparison of Common Coupling Reagents
The following table summarizes the characteristics of several common coupling reagents used for amide bond formation.
| Coupling Reagent | Additive Often Used | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | Inexpensive, effective for simple amides.[4] | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely.[4] Can cause racemization.[6] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Water-soluble byproduct is easily removed by aqueous workup.[8][10] | More expensive than DCC. |
| HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) | DIPEA (base) | Highly efficient, even for sterically hindered substrates. Low racemization.[7] | Expensive. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (base) | Efficient and fast reactions.[8] | Can cause racemization, though less than carbodiimides alone.[8] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (base) | Effective for difficult couplings, including cyclic peptides. | Can be expensive. |
| DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | None | Works well in aqueous and alcoholic solvents. | May not be as effective for highly hindered substrates.[10] |
Experimental Protocols
Protocol 1: General Procedure for N-Phenylbenzamide Synthesis using HATU
-
Dissolve benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add aniline (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Phenylbenzamide Synthesis using EDC/HOBt
-
Dissolve benzoic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.0-1.2 equivalents) to the solution and stir for 15-30 minutes.
-
Add aniline (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1.
Visual Guides
Caption: General workflow for N-phenylbenzamide synthesis.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. amphoteros.com [amphoteros.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-fluoro-N-phenylbenzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 3-fluoro-N-phenylbenzamide, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent laboratory-scale method is the Schotten-Baumann reaction. This involves the acylation of aniline with 3-fluorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2] This reaction is typically performed at a low temperature to control its exothermic nature.[1]
Q2: How does reaction temperature critically impact the yield and purity of this compound?
A2: Temperature is a crucial parameter in this synthesis.
-
Low Temperatures (0-5 °C): These conditions are ideal for controlling the highly exothermic reaction between 3-fluorobenzoyl chloride and aniline.[1] This minimizes side reactions, such as the hydrolysis of the acid chloride, leading to a purer product, although the reaction may proceed more slowly.[2]
-
Room Temperature: Performing the reaction at room temperature can increase the reaction rate. However, without careful control, localized overheating can occur, potentially leading to an increase in byproducts.[3]
-
Elevated Temperatures (> Room Temperature): While higher temperatures can significantly accelerate the reaction, they also promote undesirable side reactions.[] These include the hydrolysis of 3-fluorobenzoyl chloride back to 3-fluorobenzoic acid and potential di-acylation of aniline, which complicates purification and reduces the yield of the desired product.[1] Some specific protocols, particularly under solvent-free or catalyzed conditions, may utilize higher temperatures like 85-100 °C, but these require careful optimization.[5][6][7]
Q3: I am experiencing very low yields. Could temperature be the cause?
A3: Yes, suboptimal temperature is a common cause of low yields. If the temperature is too low, the reaction may be too slow and not proceed to completion within the allotted time. Conversely, if the temperature is too high, the highly reactive 3-fluorobenzoyl chloride can be consumed by side reactions, primarily hydrolysis if any water is present. Inefficient mixing can also create localized hot spots, leading to degradation even if the overall reaction temperature appears correct.
Q4: What are the main byproducts I should be aware of, and how are they related to temperature?
A4: The primary byproduct of concern is 3-fluorobenzoic acid, which forms from the hydrolysis of 3-fluorobenzoyl chloride. This side reaction is accelerated by higher temperatures and the presence of water.[1][2] Another possible, though less common, byproduct is N,N-dibenzoylaniline, which can form if the reaction temperature is too high.[1]
Experimental Protocol: Schotten-Baumann Synthesis
This protocol outlines a standard procedure for the synthesis of this compound, emphasizing temperature control.
Materials and Reagents:
-
3-Fluorobenzoyl chloride
-
Aniline
-
10% Sodium Hydroxide (NaOH) solution or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: In a round-bottom flask, dissolve aniline (1.0 equivalent) in the chosen solvent (e.g., DCM). If using triethylamine as the base, add it to this solution (1.1 equivalents).
-
Cooling: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Reagent Addition: Dissolve 3-fluorobenzoyl chloride (1.05 equivalents) in a minimal amount of the same solvent and add it to a dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the cooled aniline solution over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition to manage the exothermic reaction.[1]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
If a base like NaOH is used, the product often precipitates and can be collected by filtration.
-
If using an organic solvent, transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess aniline and base), saturated sodium bicarbonate solution (to remove any 3-fluorobenzoic acid), and finally with brine.[9]
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Experimental workflow for the synthesis of this compound.
Impact of Temperature on Reaction Outcomes
The following table summarizes the expected outcomes based on different temperature conditions for a typical Schotten-Baumann synthesis.
| Temperature Range | Reaction Rate | Expected Yield | Purity & Potential Issues |
| 0-5 °C | Slow to Moderate | Good to Excellent | High Purity. Minimized hydrolysis of 3-fluorobenzoyl chloride.[1] |
| Room Temp (~20-25 °C) | Moderate to Fast | Moderate to Good | Good Purity. Risk of localized overheating if addition is too fast. |
| Elevated Temp (>40 °C) | Very Fast | Poor to Moderate | Low Purity. Significant hydrolysis of acid chloride; risk of side products.[2] |
Troubleshooting Guide
Problem: Low Product Yield
Low yield is a frequent issue that can often be traced back to reaction conditions, particularly temperature.[2] Use the following guide to diagnose and solve the problem.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Reaction Pathway and Temperature Influence
The desired reaction competes with potential side reactions that are highly influenced by temperature.
Caption: Influence of temperature on the reaction pathways during synthesis.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Catalyst selection for amidation to form 3-fluoro-N-phenylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoro-N-phenylbenzamide through amidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct amide coupling of 3-fluorobenzoic acid and aniline. This reaction typically requires the activation of the carboxylic acid with a coupling agent to facilitate the nucleophilic attack by the amine.[1] Other approaches include the conversion of 3-fluorobenzoic acid to an acyl chloride followed by reaction with aniline.
Q2: How do I select the appropriate catalyst/coupling agent for my reaction?
A2: The choice of catalyst or coupling agent depends on factors such as reaction scale, desired reaction time, and cost.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient and lead to rapid reactions with high yields and minimal side products.[1] They are often preferred for small-scale laboratory syntheses where speed and purity are critical.
-
Carbodiimides (e.g., EDC, DIC) with additives (e.g., HOBt, Oxyma): This combination is a cost-effective option, particularly for larger-scale reactions.[1][2] Reactions may be slower compared to those with uronium salts.
-
Phosphonium Salts (e.g., PyBOP): These are also very effective but may require careful control of stoichiometry to avoid side reactions.
-
Boronic Acid Catalysts: These have emerged as effective catalysts for direct amidation under milder conditions, though they may require higher temperatures.[3][4][5][6][7]
-
Acid Chloride Formation (e.g., using SOCl₂ or oxalyl chloride): This is a classic and effective method, but the handling of corrosive reagents requires caution.
Q3: What are the optimal reaction conditions for this amidation?
A3: Generally, amide coupling reactions are conducted in anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) at room temperature.[1] Reactions catalyzed by HATU are often complete within a few hours, while those with EDC may require overnight stirring.[1] It is crucial to maintain anhydrous conditions as most coupling reagents are sensitive to moisture.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By spotting the starting materials (3-fluorobenzoic acid and aniline) and the reaction mixture, the consumption of reactants and the formation of the this compound product can be observed.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Coupling Reagent | Coupling reagents like HATU and EDC can degrade upon exposure to moisture.[1] Use a fresh, properly stored batch of the reagent. |
| Incomplete Acid Activation | Pre-activating the 3-fluorobenzoic acid with the coupling agent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding aniline can improve yields, especially with HATU.[1] |
| Poorly Nucleophilic Amine | Aniline is less nucleophilic than aliphatic amines. Using a slight excess of aniline or a stronger activating agent might be necessary. For particularly challenging couplings, boronic acid catalysts at elevated temperatures can be effective.[7] |
| Formation of Carboxylate-Ammonium Salt | The direct reaction between a carboxylic acid and an amine can form a stable salt, which is unreactive. The coupling agent is essential to overcome this thermodynamic barrier. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Anhydride Formation | The carboxylic acid can react with itself to form an anhydride. Using HATU or EDC in combination with HOBt or Oxyma generally minimizes this side reaction.[1] |
| Urea Byproduct from Carbodiimide Couplings | When using DCC or DIC, an insoluble urea byproduct is formed, which can often be removed by filtration. For the water-soluble byproduct of EDC, an aqueous workup is effective.[1] |
| Epimerization (for chiral substrates) | While not applicable to this compound synthesis, if working with chiral molecules, the choice of coupling reagent and the addition of racemization suppressants like HOBt or Oxyma are critical. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Urea Byproducts | As mentioned above, filtration for DCC/DIC byproducts and aqueous workup for EDC byproducts are standard procedures.[1] |
| Polar Nature of the Amide Product | Purification can typically be achieved by column chromatography on silica gel.[1] Recrystallization from a suitable solvent system is also a viable method for obtaining a pure product.[1] |
Data Presentation
The following table summarizes the performance of common coupling agents in amidation reactions. The data is compiled from studies on similar aromatic carboxylic acids and amines and should be used as a general guide.
| Coupling Reagent/Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| HATU | DIPEA | DMF | Room Temp. | 2-4 | >90 | High efficiency and fast reaction times.[1] |
| HBTU | DIPEA | DMF | Room Temp. | 2-6 | >90 | Similar to HATU, very effective. |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | Room Temp. | 12-24 | 70-90 | Cost-effective, but generally slower reaction times.[8] |
| DIC/HOBt | N/A | CH₂Cl₂ | Room Temp. | 12 | 65-75 | Yields reported for a similar N-phenylbenzamide synthesis.[2][9] |
| T3P® | Pyridine | Ethyl Acetate | 0 - Room Temp. | 1-3 | >90 | Produces water-soluble byproducts, simplifying purification. |
| SOCl₂ then Aniline | Pyridine/TEA | Toluene/DCM | 0 - Room Temp. | 2-4 | 80-95 | Two-step process; requires handling of corrosive thionyl chloride. |
| Boronic Acid Catalyst | N/A | Fluorobenzene | 85 | 12-24 | 70-90 | Good for poorly nucleophilic amines; requires elevated temperatures.[7] |
Experimental Protocols
Protocol 1: Amidation using HATU
-
To a solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add aniline (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation using EDC/HOBt
-
Dissolve 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and aniline (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or triethylamine (2.5 eq) to the cooled solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work up the reaction by diluting with DCM and washing with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Amidation via Acid Chloride Formation
-
Step A: Synthesis of 3-fluorobenzoyl chloride
-
In a round-bottom flask, suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) at room temperature.
-
Heat the mixture to reflux for 1-2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-fluorobenzoyl chloride.
-
-
Step B: Amide Formation
-
Dissolve the crude 3-fluorobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve aniline (1.0 eq) and triethylamine or pyridine (1.2 eq) in anhydrous DCM.
-
Slowly add the aniline solution to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product as described in the previous protocols.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Use of Co-solvents for 3-fluoro-N-phenylbenzamide in In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using co-solvents for in vitro assays involving 3-fluoro-N-phenylbenzamide. Given its predicted low aqueous solubility, appropriate selection and use of co-solvents are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous assay buffers?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media and buffers. When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment, the compound can precipitate or "crash out" of the solution. This happens because the concentration of the compound exceeds its solubility limit in the final aqueous medium.
Q2: What is the primary solvent recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro studies.[1] It is crucial to create a high-concentration stock to minimize the final volume of DMSO in the assay, as DMSO can have its own biological effects and cause cytotoxicity at higher concentrations.[1][2]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] The tolerance to DMSO can vary significantly between different cell lines, so it is essential to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell type.[3]
Q4: My compound precipitates even when I use a low final DMSO concentration. What are my options?
A4: If you observe precipitation even with an acceptable final DMSO concentration, you should explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to the aqueous assay medium, can increase the solubility of hydrophobic compounds.[4] It is important to first determine the maximum concentration of any new co-solvent that is tolerated by your specific assay to avoid off-target effects.[2]
Q5: How do I choose the best co-solvent for my experiment?
A5: The choice of co-solvent depends on several factors, including its solubilizing power for this compound, its compatibility with your specific in vitro model (e.g., cell line, enzyme), and its potential to interfere with the assay readout. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] It is recommended to empirically test a panel of co-solvents to find the one that provides the best solubility with the lowest toxicity.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution of the stock solution. | The final concentration of this compound exceeds its solubility in the aqueous medium.[5] | - Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution in pre-warmed (37°C) medium instead of a single large dilution step.- Add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing.[1] |
| The solution is initially clear but becomes cloudy or forms a precipitate after incubation. | Temperature shift: The compound may be less soluble at the incubation temperature (e.g., 37°C) than at room temperature.[5]Media evaporation: Over time, evaporation can increase the concentration of the compound, pushing it past its solubility limit.[6]Interaction with media components: The compound may slowly interact with salts or proteins in the media, forming insoluble complexes.[6] | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator is properly humidified to minimize evaporation.- Consider preparing fresh working solutions more frequently for long-term experiments. |
| Inconsistent or non-reproducible assay results. | Micro-precipitation: Small, often invisible, precipitates can lead to an inaccurate effective concentration of the compound.[6] | - Before adding to cells, inspect the final working solution under a microscope (10x or 20x) for any signs of micro-crystals.[6]- Filter the final working solution through a 0.22 µm sterile filter. Be aware this may remove some of the compound if it has precipitated. |
| Vehicle control (co-solvent only) shows an unexpected effect in the assay. | The co-solvent itself is causing a biological effect at the concentration used. | - Perform a dose-response experiment with the co-solvent alone to determine the highest non-effective concentration.- Reduce the final concentration of the co-solvent in your assay.- Test alternative co-solvents that may be more inert in your assay system. |
Data Presentation
The following table presents illustrative data on the solubility of this compound in various co-solvent systems. Please note that this data is representative and intended to demonstrate how solubility can be enhanced. Researchers should experimentally determine the solubility for their specific experimental conditions.
| Co-solvent System | Final Co-solvent Concentration (v/v) | Illustrative Maximum Soluble Concentration of this compound (µM) | Observations |
| DMSO | 0.5% | 5 | Clear solution |
| DMSO | 1.0% | 12 | Clear solution, but may approach cytotoxic levels for some cells |
| Ethanol | 1.0% | 8 | Clear solution |
| Polyethylene Glycol 400 (PEG 400) | 1.0% | 15 | Clear solution |
| Propylene Glycol | 1.0% | 10 | Clear solution |
| 5% HP-β-CD in media | N/A | 25 | Clear solution, cyclodextrins can be an effective alternative |
Mandatory Visualizations
Caption: Workflow for determining the optimal co-solvent system.
Caption: Hypothetical signaling pathway of antiviral activity.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a chosen co-solvent system.
Materials:
-
This compound (solid)
-
Assay medium (e.g., DMEM with 10% FBS)
-
Selected co-solvent (e.g., PEG 400)
-
Sealed glass vials
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare Co-solvent Medium: Prepare the assay medium containing the desired final concentration of the co-solvent (e.g., 1% PEG 400 in DMEM).
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the co-solvent medium. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated HPLC method with a standard curve.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
This protocol describes the preparation of this compound working solutions using a co-solvent to prevent precipitation.
Materials:
-
This compound stock solution in 100% DMSO (e.g., 20 mM)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw the 20 mM stock solution of this compound in DMSO at room temperature.
-
Prepare Final Assay Medium: In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add Co-solvent (if applicable): If a co-solvent is required, add it to the medium at this stage to achieve the desired final concentration (e.g., 1% PEG 400).
-
Add Compound Stock: While gently vortexing the medium, add the calculated volume of the DMSO stock solution drop-by-drop. For example, to make a 20 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 20 mM stock to 999 µL of medium.
-
Final Mix: After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to the cells.
-
Immediate Use: It is recommended to use the prepared working solution immediately to minimize the risk of delayed precipitation.[5]
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-fluoro-N-phenylbenzamide and N-phenylbenzamide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-fluoro-N-phenylbenzamide and its non-fluorinated counterpart, N-phenylbenzamide. The inclusion of fluorine in pharmaceutical compounds can significantly alter their metabolic stability, binding affinity, and overall efficacy. This document summarizes the available experimental data, provides detailed experimental protocols, and visualizes key workflows to facilitate a clear understanding of the structure-activity relationship.
Quantitative Data Summary
Direct comparative studies evaluating the biological activity of this compound and N-phenylbenzamide across various assays are limited in publicly available literature. However, a comprehensive study on the antischistosomal activity of N-phenylbenzamide derivatives provides valuable data for the parent compound and offers insights into the effects of substitutions on the benzamide scaffold.
The following table summarizes the in vitro activity of N-phenylbenzamide against adult Schistosoma mansoni and the cytotoxicity against HEK 293 cells. No direct experimental data for this compound was available in the same study.
| Compound | Target Organism/Cell Line | Parameter | Value |
| N-phenylbenzamide | Schistosoma mansoni (adult) | EC₅₀ | Not explicitly determined, but used as a starting point for derivatization due to its known activity.[1] |
| HEK 293 | CC₅₀ | > 20 µM[1] | |
| This compound | Schistosoma mansoni (adult) | EC₅₀ | Data not available in the comparative study. |
| HEK 293 | CC₅₀ | Data not available in the comparative study. |
Note: The study by Cheuka et al. (2023) focused on developing more potent analogs of N-phenylbenzamide and demonstrated that certain substitutions, particularly electron-withdrawing groups, could significantly enhance antischistosomal activity.[1] While data for the 3-fluoro analog is not provided, the structure-activity relationship (SAR) suggests that the position and nature of the substituent are critical for activity. For instance, the replacement of a trifluoromethyl group with a fluoro group in some analogs led to a decrease or abolishment of activity, highlighting the nuanced effects of halogen substitution.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro antischistosomal assay used to evaluate the N-phenylbenzamide derivatives.
In vitro assay against adult Schistosoma mansoni
Objective: To determine the 50% effective concentration (EC₅₀) of the test compounds against adult S. mansoni.
Materials:
-
Adult Schistosoma mansoni worms
-
HEK 293 cells (for cytotoxicity assessment)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Worm Preparation: Adult S. mansoni are recovered from infected mice and washed in culture medium.
-
Assay Setup: Two to three adult worms are placed in each well of a 96-well plate containing culture medium.
-
Compound Addition: Test compounds are added to the wells at various concentrations. A solvent control (DMSO) is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for up to 72 hours.
-
Phenotypic Evaluation: The viability and motor activity of the worms are monitored at different time points (e.g., 2, 5, 24, 48, and 72 hours) using an inverted microscope. A scoring system is often used to quantify the phenotypic changes.
-
EC₅₀ Determination: The concentration of the compound that produces a 50% effect on the worms (e.g., death or severe motor impairment) is determined.[1]
Cytotoxicity Assay against HEK 293 Cells
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds.
Procedure:
-
Cell Seeding: HEK 293 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay.
-
CC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% is calculated.[1]
Visualizations
Experimental Workflow for Antischistosomal Activity Screening
Caption: Workflow for the in vitro screening of compounds against adult S. mansoni.
Logical Relationship of Structure-Activity Analysis
Caption: Logical flow from compound design to SAR analysis.
References
The Pivotal Role of Fluorine in Benzamide Scaffolds: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into benzamide-based molecules has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzamides targeting three distinct and therapeutically relevant proteins: Cholesteryl Ester Transfer Protein (CETP), Poly (ADP-ribose) Polymerase-1 (PARP-1), and Mycobacterium tuberculosis Cytochrome bc1 complex (QcrB). By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how fluorine substitution influences the potency and selectivity of these important inhibitor classes.
Generalized Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery. This iterative process involves the design, synthesis, and biological evaluation of new chemical entities to build a comprehensive understanding of the relationship between molecular structure and biological activity.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Fluorinated Benzamides as Cholesteryl Ester Transfer Protein (CETP) Inhibitors
CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels.[1] The following table summarizes the SAR of a series of fluorinated 3-benzylamino benzamides as CETP inhibitors.
| Compound | R Group | IC50 (µM) |
| 8a | 2-F | 4.1 |
| 8b | 3-F | 0.75 |
| 8c | 4-F | - |
| 13a | 2-F, 4-OCF2CHF2 | - |
| 13b | 3-F, 4-OCF2CHF2 | - |
| Note: Specific IC50 values for 8c, 13a, and 13b were not provided in the source material, but the text indicates that meta-fluoro substitution (8b) is optimal, and the bulky tetrafluoroethoxy group diminishes activity.[1] |
Experimental Protocol: CETP Inhibition Assay
The inhibitory activity of the compounds against CETP can be determined using a fluorometric assay.[2]
-
Reagent Preparation: Prepare assay buffer, CETP enzyme, and donor and acceptor molecules according to the manufacturer's instructions.
-
Inhibitor Preparation: Create a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, CETP enzyme solution, and the diluted test compounds. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add the CETP donor and acceptor molecules to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of approximately 488 nm and an emission wavelength of around 523 nm at 37°C.[2] The IC50 value is then calculated from the dose-response curve.
Fluorinated Benzyl-pyridazinones as Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy for the treatment of cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. The table below presents the SAR for a series of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as PARP-1 inhibitors.
| Compound | R Group | PARP-1 IC50 (nM) |
| 6 | Piperazin-1-ylcarbonyl | - |
| A1 | (pyrrolidin-1-yl)methyl | 2.5 |
| A2 | (piperidin-1-yl)methyl | 2.0 |
| Note: The IC50 for compound 6 was not explicitly stated in the provided snippet, but the focus of the study was on the extensive SAR of this series. |
Experimental Protocol: PARP-1 Inhibition Assay
The inhibitory effect of compounds on PARP-1 activity can be assessed using a colorimetric or fluorometric assay.[3][4]
-
Reagent Preparation: Prepare PARP-1 enzyme, activated DNA, and NAD+ solution in PARP assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds. A stock solution in DMSO is common.[5]
-
Reaction Mixture: In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test compound dilutions.
-
Reaction Initiation: Add NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for the formation of poly(ADP-ribose) chains.[3]
-
Detection:
-
Colorimetric: Stop the reaction and use an anti-pADPr antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.[3]
-
Fluorometric: Utilize a developer reagent that converts NAD+ into a fluorescent product, allowing for the quantification of NAD+ consumption.[4]
-
-
Data Analysis: Measure the absorbance or fluorescence and calculate the IC50 values from the resulting dose-response curves.
Fluorinated Benzamides as Mycobacterium tuberculosis QcrB Inhibitors
The cytochrome bc1 complex, specifically the QcrB subunit, is a critical component of the electron transport chain in Mycobacterium tuberculosis and a promising target for novel anti-tuberculosis drugs.[6] The following table summarizes the activity of a series of benzamides, highlighting the impact of fluorine and other substituents on their inhibitory potential.[6]
| Compound | R Group at C-5 | IC90 (µM) vs. M. tuberculosis | HepG2 Cytotoxicity (CC50, µM) |
| 4b | Methyl | 0.62 | 33 |
| 4o | 3-Thiophene | 0.35 | 30 |
| 4p | 2-Thiophene | 0.2 | 13 |
| 4q | 4-Methylthiophen-3-yl | 1.4 | 35 |
| 4r | 3,5-Dimethyl oxazole | 96 | 7.4 |
| 4s | Thiazole | 2.3 | >20 |
| 4t | Methyl thiazole | 3.1 | 33 |
| 16 | Thiophene (modified scaffold) | 0.13 | 39 |
| 22f | Methyl (modified scaffold) | 0.09 | 25 |
| Note: The study found that electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were less tolerated.[6] |
Experimental Protocol: Mycobacterium tuberculosis Inhibition Assay
The minimum inhibitory concentration (MIC) against M. tuberculosis is determined to assess the antibacterial activity of the compounds.
-
Compound Preparation: Prepare ten two-fold serial dilutions of the test compounds in neat DMSO, starting from a high concentration (e.g., 50 mM).
-
Culture Preparation: Use Middlebrook 7H9 broth for culturing M. tuberculosis. Prepare an inoculum standardized to approximately 1 x 10^7 cfu/mL and then dilute it 1:100 in the broth.
-
Assay Setup: In a 96-well microtiter plate, add the drug solutions to the Middlebrook 7H9 medium. Isoniazid is typically used as a positive control.
-
Inoculation: Add the diluted bacterial culture to each well.
-
Incubation: Incubate the plates under appropriate conditions for M. tuberculosis growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. For more quantitative results, IC90 values (the concentration that inhibits 90% of growth) can be determined by measuring optical density or using a viability stain.
References
- 1. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of PARP Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals
A comparative guide to the performance and mechanisms of prominent PARP inhibitors. Please note that while this guide provides a detailed comparison of several key PARP inhibitors, there is currently a lack of publicly available experimental data to include 3-fluoro-N-phenylbenzamide in this analysis.
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide presents a comparative analysis of five notable PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and the investigational agent Veliparib. The comparison focuses on their mechanism of action, biochemical potency, and the experimental methodologies used for their evaluation.
Mechanism of Action: Exploiting Synthetic Lethality
PARP enzymes, primarily PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] PARP inhibitors function by blocking the catalytic activity of these enzymes.[1] This inhibition prevents the repair of SSBs, which, during DNA replication, can escalate into more cytotoxic double-strand breaks (DSBs).[1]
In healthy cells, DSBs are efficiently mended by the homologous recombination (HR) repair pathway.[2] However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a defective HR pathway.[1] The concurrent inhibition of PARP-mediated SSB repair and the inherent deficiency in HR-mediated DSB repair in these cancer cells leads to a state of "synthetic lethality," resulting in genomic instability and, ultimately, cell death.[2][3]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme at the site of DNA damage.[1] This trapping of the PARP-DNA complex is considered a significant contributor to the cytotoxic effects of these drugs.[4] The potency of PARP trapping varies among different inhibitors and is a critical parameter in their preclinical and clinical evaluation.[4][5]
Quantitative Comparison of PARP Inhibitors
The following tables summarize the in vitro inhibitory potency and PARP trapping capabilities of the compared PARP inhibitors. This data is crucial for understanding their relative efficacy and potential therapeutic applications.
Table 1: In Vitro Inhibitory Potency against PARP1 and PARP2
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| Olaparib | ~1-5 | ~1-5 |
| Rucaparib | 0.8[6][7] | 0.5[6][7] |
| Niraparib | ~2-4[8] | ~2-4[8] |
| Talazoparib | <1 | <1 |
| Veliparib | 5.2 (Kᵢ)[9] | 2.9 (Kᵢ)[9] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate greater potency. Kᵢ represents the inhibitory constant.
Table 2: Relative PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Most Potent[4][8] |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Weakest[5][10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PARP inhibitors. Below are methodologies for key in vitro assays.
In Vitro PARP Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated NAD+ onto histone proteins, which serve as a substrate.
Protocol:
-
Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer to remove unbound histones.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Enzyme and Inhibitor Incubation: Add the PARP enzyme and varying concentrations of the test inhibitor (e.g., Olaparib, Rucaparib) to the wells. Incubate at 37°C for a predetermined time.
-
Reaction Initiation: Add biotinylated NAD+ to each well and incubate for one hour at 37°C to allow the PARP-mediated biotinylation of histones.[1]
-
Washing: Wash the plate multiple times to remove unbound reagents.[1]
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate at room temperature.[1]
-
Substrate Addition: After another wash step, add the HRP substrate, which will produce a colorimetric signal.[1]
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[1] The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of PARP inhibitors on the proliferation and survival of cancer cells, particularly those with and without BRCA mutations.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wild-type cell lines) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
Measurement:
-
For MTT assays, solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assays, measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value for each cell line.
Visualizing the Mechanism of Action
Diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Fluoro-N-Phenylbenzamide Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Positional Isomers of Fluoro-N-Phenylbenzamide with Supporting Experimental Data.
The introduction of a fluorine atom to a pharmacologically active scaffold is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. The positional isomerism of this substituent can have a profound impact on the overall biological activity. This guide provides a comparative overview of the biological activities of ortho-, meta-, and para-fluoro-N-phenylbenzamide, drawing upon available experimental data to highlight the nuanced differences conferred by the location of the fluorine atom on the N-phenyl ring.
While a single, comprehensive study directly comparing the anticancer, antimicrobial, and antiparasitic activities of all three isomers is not publicly available, this guide synthesizes findings from multiple studies on closely related fluoro-substituted benzamide derivatives to provide an inferential comparison. This information is intended to guide researchers in the rational design and development of novel therapeutic agents based on the N-phenylbenzamide scaffold.
Comparative Biological Activity Data
The following table summarizes the available quantitative data for fluoro-substituted N-phenylbenzamide derivatives. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Isomer Position | Biological Activity | Test System | Metric | Value (µM) | Reference |
| ortho | Antiparasitic | Trypanosoma brucei | EC50 | Submicromolar | [1] |
| meta | Anticancer | A549 (Lung Carcinoma) | IC50 | 7.5 | [2] |
| Anticancer | HeLa (Cervical Carcinoma) | IC50 | 9.3 | [2] | |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 8.9 | [2] | |
| para | Antiparasitic | Trypanosoma cruzi | pIC50 | 6.1 | [3] |
Note: The data for the meta isomer is for an imidazole-based N-phenylbenzamide derivative with a fluorine substitution. The exact compound in the referenced study is 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(3-fluorophenyl)benzamide. The ortho and para data are from studies on related benzamide derivatives and highlight the potential activity of these isomeric forms.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ortho-, meta-, and para-fluoro-N-phenylbenzamide) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4][5][6][7]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][9][10][11][12]
Antiparasitic Activity: In Vitro Leishmania major Amastigote Assay
This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania parasites.
Principle: Macrophages are infected with Leishmania major promastigotes, which then differentiate into amastigotes within the host cells. The infected macrophages are then treated with the test compounds, and the viability of the intracellular amastigotes is determined.
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., murine bone marrow-derived macrophages) in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with stationary-phase Leishmania major promastigotes at a specific parasite-to-macrophage ratio.
-
Compound Treatment: After an incubation period to allow for internalization and differentiation of the parasites, treat the infected macrophages with serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a further period (e.g., 72 hours).
-
Quantification of Amastigotes: The number of viable intracellular amastigotes is quantified. This can be done through various methods, including microscopic counting after Giemsa staining, or by using reporter gene-expressing parasites (e.g., luciferase or beta-galactosidase).
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls, is determined.[13][14][15][16]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described biological assays.
Caption: Workflow of the MTT assay for cytotoxicity.
Caption: Workflow of the broth microdilution assay for MIC determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.nyu.edu [med.nyu.edu]
- 15. A detailed procedure to maximize IgM-induced Leishmania major mating in vitro [protocols.io]
- 16. med.nyu.edu [med.nyu.edu]
A Comparative Analysis of the Efficacy of Halogenated Benzamide Derivatives
Halogenated benzamide derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of halogen atoms into the benzamide scaffold can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative overview of the efficacy of various halogenated benzamide derivatives across different therapeutic areas, supported by experimental data and detailed methodologies.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1] Small molecule inhibitors targeting the Smoothened (Smo) receptor are a key therapeutic strategy.
Comparative Efficacy of Halogenated Benzamide Derivatives as Smoothened Inhibitors
A study on novel benzamide derivatives bearing piperidine groups revealed the significant impact of halogen substitution on their inhibitory activity against the Hh signaling pathway. The efficacy was assessed using a Gli-luciferase reporter assay in NIH3T3 cells.
| Compound | Halogen Substitution | IC50 (μM)[1] |
| 5a | Unsubstituted | 28.52 |
| 5b | p-Fluoro | 12.47 |
| 5c | m-Fluoro | 14.63 |
| 5d | p-Chloro | 15.51 |
| - | Bromo-substituted | Generally more potent than chloro and fluoro analogs[1] |
| 5q | (structure not fully detailed with halogen position) | 1.26 |
Key Findings:
-
Halogen substitution generally enhances inhibitory activity compared to unsubstituted analogs.[1]
-
Brominated derivatives showed better activity than chlorinated and fluorinated compounds.[1]
-
The position of the halogen is important, with para-substituted compounds showing slightly better activity than meta-substituted ones (e.g., 5b vs. 5c).[1]
Experimental Protocol: Gli-Luciferase Reporter Assay
-
Cell Culture: NIH3T3 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells were seeded in 24-well plates and co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase internal control plasmid.
-
Treatment: After 24 hours, the cells were treated with varying concentrations of the halogenated benzamide derivatives.
-
Luciferase Assay: Following a 48-hour incubation period, luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.
-
Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Hedgehog Signaling Inhibition
Caption: Inhibition of the Hedgehog pathway by halogenated benzamides targeting Smoothened.
Dopamine D2 Receptor Binding Affinity
Halogenated benzamide derivatives are also prominent as radioligands for imaging dopamine D2-like receptors, which are crucial in neurological and psychiatric disorders.[2]
Comparative Efficacy of Halogenated Benzamide Derivatives as D2 Receptor Ligands
A study synthesized and evaluated a variety of halogenated benzamide derivatives for their in vitro affinity to dopaminergic receptors.
| Compound | Halogen Substitution | Ki (nM) for D2 Receptor[2] |
| NAE (27) | Iodinated | 0.68 |
| NADE (28) | Iodinated | 14 |
| NABrE (29) | Brominated | In the same range as FP and DMFP |
| NABrDE (30) | Brominated | In the same range as FP and DMFP |
| IBZM (3) | Reference | - |
| Raclopride (4) | Reference | - |
| FLB457 (5) | Reference | - |
Key Findings:
-
Iodinated compounds, particularly NAE (27), displayed very high affinity for the D2 receptor.[2]
-
The affinity of brominated derivatives was comparable to well-established radiotracers.[2]
Experimental Protocol: In Vitro Receptor Binding Assay
-
Membrane Preparation: Membranes from cells expressing the dopamine D2 receptor were prepared by homogenization and centrifugation.
-
Radioligand: A specific radioligand, such as [3H]spiperone, was used to label the D2 receptors.
-
Competition Assay: The cell membranes were incubated with the radioligand and varying concentrations of the unlabeled halogenated benzamide derivatives.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow of the in vitro competitive receptor binding assay.
Anticancer Activity
Recent research has focused on halogenated benzamide derivatives as potential anticancer agents, for instance, as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair.[3]
Comparative Efficacy of Halogenated Benzamide Derivatives as PARP-1 Inhibitors
A series of benzamide derivatives were designed and synthesized to target PARP-1, with their in vitro antiproliferative activities evaluated against human colorectal cancer cell lines.
| Compound | Key Structural Feature | IC50 (μM) against HCT116 cells[3] | IC50 (nM) for PARP-1[3] |
| 13f | Benzamidophenyl scaffold | 0.30 | 0.25 |
Key Findings:
-
Compound 13f demonstrated potent anticancer activity against HCT116 cells and a very strong inhibitory effect on PARP-1.[3]
-
This compound also showed significant selectivity, being more effective against cancer cells than normal cells.[3]
-
Mechanistic studies revealed that 13f induces apoptosis and arrests the cell cycle at the G2/M phase in HCT116 cells.[3]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human colorectal cancer cells (e.g., HCT116) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the halogenated benzamide derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
References
- 1. Synthesis and Smo Activity of Some Novel Benzamide Derivatives | MDPI [mdpi.com]
- 2. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 3-fluoro-N-phenylbenzamide: A Guide to Potential Validation
For researchers, scientists, and drug development professionals, the validation of a chemical compound as a reliable research tool is a critical step before its integration into experimental workflows. This guide addresses the current state of 3-fluoro-N-phenylbenzamide as a research tool. As of late 2025, a comprehensive review of published literature reveals that this compound is not yet a validated research tool with a well-defined biological target or established mechanism of action.
Currently, this compound is available from commercial suppliers primarily as a rare chemical for early discovery research.[1] Vendors note that analytical data is not routinely collected for this compound, and the responsibility for confirming its identity and purity lies with the purchaser.[1] The PubChem database contains structural and computed chemical properties but lacks curated biological test results.[2]
While specific data on this compound is absent, the broader N-phenylbenzamide scaffold is recognized as a "privileged structure" in medicinal chemistry.[3] This means that the core structure has been found to interact with a diverse range of biological targets, and derivatives have been developed as probes and potential therapeutics for various diseases.
This guide will therefore focus on two key areas:
-
The broader context of the N-phenylbenzamide scaffold , showcasing its versatility and the types of biological activities that have been identified for its derivatives.
-
A generalized workflow for the validation of a novel compound , using this compound as a hypothetical example. This provides a practical framework for researchers interested in characterizing this or other novel chemical entities.
The N-phenylbenzamide Scaffold: A Platform for Diverse Bioactivity
The N-phenylbenzamide core has given rise to compounds with a wide array of biological functions. By modifying the substituents on the phenyl rings, researchers have developed derivatives with activities including:
-
Antiviral Agents: Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71, a pathogen that causes hand, foot, and mouth disease.[4][5]
-
Antiparasitic Agents: Derivatives of this scaffold have shown efficacy against kinetoplastid parasites and the flatworm Schistosoma mansoni.[6][7]
-
Anticancer Agents: The scaffold is a key component in molecules designed to inhibit targets such as poly (ADP-ribose) polymerase (PARP) and topoisomerases, which are crucial for cancer cell survival.[8]
-
Nuclear Receptor Modulation: Systematic optimization of N-phenylbenzamide derivatives has led to the discovery of potent antagonists for the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism.
This versatility suggests that this compound could possess undiscovered biological activity, but rigorous experimental validation is required to identify its potential target and utility as a research tool.
A Hypothetical Workflow for Validating a Novel Research Tool
To characterize a compound like this compound, a systematic, multi-stage validation process is necessary. The following sections outline the key experiments and data presentation required at each stage.
Stage 1: Initial Target Identification and In Vitro Characterization
The first step is to identify the biological target(s) of the compound. This is often achieved through broad screening followed by more focused biochemical and biophysical assays.
Experimental Protocols:
-
High-Throughput Screening (HTS): The compound would be screened against a large panel of diverse biological targets (e.g., kinases, GPCRs, nuclear receptors, enzymes). A common method is a cell-based reporter assay or a biochemical assay measuring enzyme activity.
-
Biochemical Potency Assays: Once a "hit" is identified, the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is determined. For an enzyme inhibitor, this would involve incubating the enzyme with its substrate and varying concentrations of the compound, then measuring product formation.
-
Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to directly measure the binding affinity (Kᴅ) of the compound to the purified target protein.
Data Presentation:
| Parameter | This compound (Hypothetical Data) | Alternative Tool (e.g., Known Inhibitor) |
| Target | Target X | Target X |
| IC₅₀ (nM) | 150 | 50 |
| Kᴅ (nM) | 200 | 75 |
| Assay Method | Biochemical Assay | Biochemical Assay |
Logical Workflow for Initial Validation
Caption: Initial in vitro validation workflow.
Stage 2: Selectivity Profiling
A crucial characteristic of a good research tool is selectivity—it should interact with its intended target with significantly higher affinity than with other, related targets.
Experimental Protocols:
-
Selectivity Panel Screening: The compound is tested against a panel of proteins that are structurally or functionally related to the primary target. For example, if the target is a kinase, the compound would be screened against a broad panel of other kinases.
-
Data Analysis: The IC₅₀ values from the selectivity panel are compared to the IC₅₀ for the primary target. A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and off-targets.
Data Presentation:
| Target | IC₅₀ (nM) for this compound (Hypothetical) |
| Primary Target X | 150 |
| Off-Target Y | > 15,000 |
| Off-Target Z | 25,000 |
Stage 3: Target Engagement and Cellular Activity
The final stage of validation is to confirm that the compound can engage its target in a cellular context and elicit a measurable biological response.
Experimental Protocols:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside intact cells.
-
Cell-Based Functional Assays: A functional assay is used to measure the compound's effect on a downstream signaling pathway or cellular process that is modulated by the target. For example, if the target is a receptor, one might measure the change in a second messenger upon compound treatment.
-
Western Blot Analysis: To confirm the effect on a signaling pathway, the phosphorylation status or expression level of downstream proteins can be measured via Western blot.
Signaling Pathway Example: Farnesoid X Receptor (FXR) Antagonism N-phenylbenzamide derivatives have been identified as FXR antagonists. The diagram below illustrates the canonical FXR signaling pathway that would be modulated by such a compound.
Caption: FXR signaling pathway modulation.
Data Presentation:
| Parameter | This compound (Hypothetical Data) |
| Cellular Target Engagement (CETSA) | Confirmed |
| Cellular EC₅₀ (nM) | 500 |
| Downstream Effect | Inhibition of Target X-mediated gene expression |
Conclusion
While this compound remains an uncharacterized molecule, the rich pharmacology of the N-phenylbenzamide scaffold suggests its potential for biological activity. The validation workflow presented here provides a roadmap for researchers to rigorously characterize this or any other novel compound. Until such studies are published, this compound should be considered a starting point for discovery rather than a validated tool for hypothesis testing. Researchers are encouraged to perform thorough in-house validation before employing it in their studies.
References
- 1. This compound | C13H10FNO | CID 242891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural optimization and in vitro profiling of N-phenylbenzamide-based farnesoid X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-fluoro-N-methyl-4-phenylbenzamide | C14H12FNO | CID 175836321 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis: Imidazole-Based N-Phenylbenzamide Derivative 4f Versus Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at a Novel Anticancer Compound
In the landscape of anticancer drug discovery, novel compounds are continually evaluated for their potential to offer improved efficacy and reduced side effects compared to existing treatments. This guide provides a detailed comparison of a promising imidazole-based N-phenylbenzamide derivative, designated 4f, with three established and widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis focuses on their cytotoxic activity against three common cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma).
Executive Summary
The imidazole-based N-phenylbenzamide derivative 4f demonstrates notable single-digit micromolar cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines.[1] While its potency in some cases is less than that of the established drugs Doxorubicin, Cisplatin, and Paclitaxel, its distinct predicted mechanism of action as an ABL1 kinase inhibitor suggests a potential for different therapeutic applications and a variation in its side-effect profile. This guide presents a side-by-side comparison of the available in vitro data, details the experimental protocols for cytotoxicity testing, and visualizes the distinct signaling pathways through which these compounds exert their anticancer effects.
Comparative Cytotoxicity
The in vitro efficacy of an anticancer compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for the imidazole-based N-phenylbenzamide derivative 4f and the established anticancer drugs against A549, HeLa, and MCF-7 cell lines. It is important to note that IC50 values for the same drug can vary between studies due to differences in experimental conditions such as cell passage number, serum concentration, and assay methodology.[2]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| Imidazole-based N-phenylbenzamide derivative 4f | 7.5[1] | 9.3[1] | 8.9[1] |
| Doxorubicin | > 20[3] - 0.00864 (72h)[4] | 2.9[1] - 1.0[5] | 2.5[1] - 0.4[6] |
| Cisplatin | 9 ± 1.6[7] - 16.48 (24h)[8] | 28.77 (24h)[9] | 4 (24h)[10] - 2.8 (3 months)[11] |
| Paclitaxel | 0.00135 (48h)[12] - 10.18 µg/L (48h)[13] | 0.00539[14] | 0.019 - 3.5[15] |
Note on IC50 Value Variability: The wide range of reported IC50 values for the established drugs highlights the challenges in direct cross-study comparisons. A meta-analysis of cisplatin cytotoxicity, for instance, revealed significant heterogeneity in reported IC50 values across different studies for the same cell lines.[16][17][18] This variability can be attributed to differences in experimental protocols and conditions.[16][17][18]
Mechanism of Action and Signaling Pathways
The therapeutic effect of anticancer drugs is intrinsically linked to their mechanism of action at the molecular level. The imidazole-based N-phenylbenzamide derivative 4f and the established drugs in this comparison operate through distinct signaling pathways to induce cancer cell death.
Imidazole-Based N-Phenylbenzamide Derivative 4f: ABL1 Kinase Inhibition
Computational studies, including molecular docking and dynamic simulations, strongly suggest that the imidazole-based N-phenylbenzamide derivative 4f acts as an inhibitor of the ABL1 kinase.[1] The structural similarity of these derivatives to known ABL1 kinase inhibitors like nilotinib further supports this hypothesis.[1] Inhibition of ABL kinases can suppress cancer metastasis by affecting downstream signaling pathways that regulate cell proliferation, survival, and migration.[7][19][20] The downstream effects of ABL1 inhibition can include the destabilization of proteins like β-catenin and TAZ, which are involved in cell proliferation and survival.[7]
Established Anticancer Drugs: Diverse Mechanisms Targeting Fundamental Cellular Processes
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II and disrupts DNA replication and transcription.[3] This leads to the generation of reactive oxygen species (ROS) and ultimately triggers apoptosis through various signaling pathways, including the p53 and MAPK pathways.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line | Bashari | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 6. One moment, please... [ijcc.chemoprev.org]
- 7. JCI Insight - Inactivation of ABL kinases suppresses non–small cell lung cancer metastasis [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. dovepress.com [dovepress.com]
- 13. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 16. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Emerging Role of ABL Kinases in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of Fluorinated and Non-Fluorinated Benzamides: A Guide for Drug Discovery Professionals
Introduction
The strategic incorporation of fluorine into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Benzamides, a versatile class of compounds with a broad range of biological activities, are frequently subjected to fluorination to modulate their potency, selectivity, and pharmacokinetic profiles. This guide provides an objective in vitro comparison of fluorinated and non-fluorinated benzamides, supported by experimental data from receptor binding assays, enzyme inhibition studies, and cell-based cytotoxicity assays. Detailed methodologies for these key experiments are provided to facilitate reproducibility and further investigation.
Data Presentation
The following tables summarize the quantitative in vitro data comparing the biological activity of fluorinated and non-fluorinated benzamide analogs.
Table 1: Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Benzamides
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| MBP (Non-Fluorinated) | Dopamine D2 (long) | 1-8 | [1] |
| Dopamine D3 | 1-8 | [1] | |
| Dopamine D4 | 1-8 | [1] | |
| rho1 | 11 | [1] | |
| FCP (Fluorinated) | Dopamine D2 (long) | ~5.5 | [1] |
| Dopamine D3 | ~5.5 | [1] | |
| Dopamine D4 | 144 | [1] | |
| rho1 | 340 | [1] |
MBP: 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin4yl]benzamide FCP: 4'-fluoroclebopride
Table 2: Histone Deacetylase (HDAC) Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| 1-H (Non-Fluorinated) | HDAC1 | 14 | [2] |
| HDAC6 | 1.1 | [2] | |
| 1-FF (Di-Fluorinated) | HDAC1 | 42 | [2] |
| HDAC6 | 1.1 | [2] |
1-H: ITF3756 1-FF: Fluorinated analog of ITF3756
Table 3: In Vitro Anticancer Activity of a Fluorinated N-Phenylbenzamide Derivative
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 4f (Fluorinated) | A549 | Lung | 7.5 | [3] |
| HeLa | Cervical | 9.3 | [3] | |
| MCF-7 | Breast | 8.9 | [3] |
4f: Imidazole-based N-phenylbenzamide derivative with a fluorine substitution
Mandatory Visualization
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-phenylbenzamide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N-phenylbenzamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, forming the basis for a multitude of potent enzyme inhibitors. This guide provides a detailed, head-to-head comparison of N-phenylbenzamide-based inhibitors targeting key enzyme families implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The following sections present quantitative data on inhibitor performance, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of N-phenylbenzamide derivatives has been most extensively documented against Poly(ADP-ribose) Polymerases (PARPs), Sirtuins (SIRTs), and Histone Deacetylases (HDACs). The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative N-phenylbenzamide-based inhibitors against these enzyme targets. It is important to note that IC50 values can vary between different studies and assay conditions.
Table 1: N-phenylbenzamide-Based PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Notes |
| Olaparib | 1.9 | 1.5 | Clinically approved PARP inhibitor.[1] |
| Rucaparib | 1.4 | 1.4 | Clinically approved PARP inhibitor.[1] |
| Niraparib | 3.8 | 2.1 | Clinically approved PARP inhibitor.[1] |
| Talazoparib | 0.57 | 0.31 | Potent PARP1/2 inhibitor.[1] |
| Veliparib | 4.7 | 2.9 | Investigational PARP inhibitor.[1] |
| 4-(4-cyanophenoxy)benzamide | 230-710 (PARP10) | Some inhibition | Selective for PARP10 over PARP1.[2] |
| 3-(4-carbamoylphenoxy)benzamide | 230-710 (PARP10) | Some inhibition | Selective for PARP10 over PARP1.[2] |
Table 2: N-phenylbenzamide-Based SIRT2 Inhibitors
| Compound | SIRT2 IC50 (µM) | Selectivity Notes |
| AK-1 | 12.5 | Selective for SIRT2 over SIRT1 and SIRT3.[3] |
| AK-7 | 15.5 | Brain-permeable and selective SIRT2 inhibitor. |
| C2-8 (3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide) | Low Potency | Neuroprotective effects observed in a Huntington's disease model.[3][4] |
| N-methylated C2-8 analog | Significantly Increased Potency | Excellent selectivity for SIRT2 over SIRT1 and SIRT3.[3][4] |
Table 3: N-phenylbenzamide-Based HDAC Inhibitors
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Notes |
| Chidamide | - | - | - | Approved benzamide HDAC inhibitor.[5] |
| (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide (11a) | 20.6 | 157 | 138 | Potent inhibitor of Class I HDACs.[6] |
| N-(2-aminophenyl)-benzamide derivatives | Nanomolar range | Nanomolar range | - | Exhibit antiproliferative and antifibrotic activity.[5] |
Experimental Protocols
Accurate and reproducible assessment of enzyme inhibition is critical for the evaluation of novel compounds. Below are detailed methodologies for key experiments cited in the evaluation of N-phenylbenzamide-based inhibitors.
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Test N-phenylbenzamide inhibitors
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test N-phenylbenzamide inhibitors in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the test inhibitor, recombinant PARP1 enzyme, and activated DNA.
-
Initiation: Start the enzymatic reaction by adding biotinylated NAD+. Incubate the plate at room temperature for a specified time (e.g., 1 hour).[7]
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.[7]
-
Detection: Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated histones.[7]
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT2 using a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on histone H3 or p53 sequence)
-
NAD+
-
Developer solution (containing a protease to stop the reaction and generate a fluorescent signal)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test N-phenylbenzamide inhibitors
Procedure:
-
Inhibitor and Enzyme Pre-incubation: In a 96-well plate, add the test N-phenylbenzamide inhibitors and the recombinant SIRT2 enzyme. Allow for a short pre-incubation period.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.[8]
-
Data Acquisition: Measure the fluorescence using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[8]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies HDAC activity by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
HeLa nuclear extract or recombinant HDAC enzyme
-
Fluorogenic acetylated substrate (e.g., containing an acetylated lysine)
-
Developer solution
-
Assay Buffer
-
Test N-phenylbenzamide inhibitors
Procedure:
-
Reaction Mixture: In a microtiter plate, combine the test N-phenylbenzamide inhibitors with the HDAC enzyme source (HeLa nuclear extract or recombinant enzyme) and the fluorogenic acetylated substrate.[9]
-
Incubation: Incubate the mixture to allow for the deacetylation of the substrate by the HDAC enzyme.
-
Signal Development: Add the developer solution, which acts on the deacetylated substrate to produce a fluorophore.[9]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a fluorescence plate reader.[9]
-
Data Analysis: Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow for inhibitor screening.
Caption: PARP1 signaling in DNA single-strand break repair.
Caption: Role of SIRT2 in cellular processes relevant to neurodegeneration.
Caption: HDACs in cancer through regulation of tumor suppressor genes.
Caption: General experimental workflow for enzyme inhibitor screening.
References
- 1. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apexbt.com [apexbt.com]
Benchmarking 3-fluoro-N-phenylbenzamide and its Analogs Against Known Antiprotozoal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-phenylbenzamide derivatives, with a focus on their potential antiprotozoal activity, benchmarked against established standards. While specific experimental data for 3-fluoro-N-phenylbenzamide is not extensively available in the public domain, this guide leverages data from structurally similar N-phenylbenzamide compounds to provide a valuable performance comparison. The primary focus is on the activity against kinetoplastid parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.
Performance Comparison of N-Phenylbenzamide Derivatives
N-phenylbenzamide derivatives have emerged as a promising class of compounds with significant antiprotozoal activity. Their mechanism of action is often attributed to their ability to act as DNA minor groove binders, particularly targeting the AT-rich kinetoplast DNA (kDNA) of parasites. This interaction can disrupt essential cellular processes, leading to parasite death.
The following table summarizes the in vitro activity of various N-phenylbenzamide derivatives against Trypanosoma cruzi and compares them with standard drugs.
| Compound | Target Organism | EC50 (µM) | CC50 (µM) on Mammalian Cells | Selectivity Index (SI) | Reference Compound | Reference EC50 (µM) |
| N-phenylbenzamide Derivative 1 | Trypanosoma cruzi | 0.14 | 36.2 (MRC-5 cells) | >258 | Benznidazole | 3.1 |
| N-phenylbenzamide Derivative 2 | Trypanosoma cruzi | 0.33 | >100 (MRC-5 cells) | >303 | Benznidazole | 3.1 |
| N-phenylbenzamide Derivative 3 | Trypanosoma cruzi | 0.08 | >100 (MRC-5 cells) | >1250 | Benznidazole | 3.1 |
| Benznidazole (Standard) | Trypanosoma cruzi | 2.31 - 44.74 | >2000 (V79 cells) | >44 | - | - |
| Nifurtimox (Standard) | Trypanosoma cruzi | 0.97 - 38.94 | - | - | - | - |
EC50: Half-maximal effective concentration for parasite inhibition. CC50: Half-maximal cytotoxic concentration against mammalian cells. SI: Selectivity Index (CC50/EC50).
Proposed Mechanism of Action: DNA Minor Groove Binding
The leading hypothesis for the antiprotozoal activity of N-phenylbenzamide derivatives is their interaction with the minor groove of parasite DNA.[1][2] Kinetoplast DNA (kDNA), found in the mitochondria of trypanosomatids, is particularly rich in adenine-thymine (A-T) base pairs, making it a selective target.[1] By binding to the minor groove, these compounds can displace essential DNA-binding proteins, interfering with DNA replication and transcription, ultimately leading to parasite cell death.[1][2]
Caption: Proposed mechanism of action for N-phenylbenzamide derivatives.
Experimental Protocols
The data presented in this guide is based on standard in vitro assays for determining antiprotozoal activity and cytotoxicity.
In Vitro Anti-Trypanosoma cruzi Assay (Intracellular Amastigotes)
This assay evaluates the ability of a compound to inhibit the growth of the clinically relevant intracellular stage of T. cruzi.
-
Cell Culture: Mammalian host cells (e.g., Vero or L929 fibroblasts) are seeded in 96-well plates and incubated to allow for cell attachment.[3]
-
Infection: The host cells are infected with trypomastigotes of T. cruzi (e.g., Tulahuen or Dm28c strains expressing a reporter like β-galactosidase or GFP).[4][5][6]
-
Compound Addition: After a few hours of infection, the extracellular parasites are washed away, and the test compounds are added at various concentrations.
-
Incubation: The plates are incubated for a period of 48 to 96 hours to allow for parasite replication within the host cells.[3][6]
-
Quantification: The parasite load is quantified. For reporter-expressing strains, a substrate (e.g., CPRG for β-galactosidase) is added, and the resulting colorimetric or fluorescent signal is measured.[3][5] Alternatively, automated microscopy and image analysis can be used to count the number of intracellular amastigotes.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Caption: General workflow for the in vitro anti-T. cruzi assay.
Mammalian Cell Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound for the parasite over host cells.
-
Cell Seeding: Mammalian cells (e.g., Vero, L929, HepG2, or MRC-5) are seeded in 96-well plates and incubated overnight.[7][8]
-
Compound Incubation: The test compounds are added to the cells at a range of concentrations.
-
Incubation Period: The cells are incubated with the compounds for a period that typically ranges from 24 to 72 hours.[7]
-
Viability Assessment: Cell viability is determined using a variety of methods:
-
Resazurin Assay: The metabolic reduction of resazurin to the fluorescent resorufin by viable cells is measured.[8]
-
MTT Assay: The reduction of MTT to formazan by mitochondrial dehydrogenases in living cells is quantified colorimetrically.[9]
-
Neutral Red Uptake: The uptake of the supravital dye neutral red into the lysosomes of viable cells is measured.[9]
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curves.
Conclusion
N-phenylbenzamide derivatives represent a promising scaffold for the development of novel antiprotozoal agents. The available data on analogs suggest that compounds in this class can exhibit potent and selective activity against Trypanosoma cruzi, often surpassing the in vitro efficacy of the standard drug benznidazole. Their proposed mechanism of targeting parasite-specific DNA features like kDNA offers a potential for selective toxicity. Further investigation into the structure-activity relationship (SAR) of this class, including the specific contribution of substitutions like the 3-fluoro group on the phenyl ring, is warranted to optimize their therapeutic potential. The experimental protocols outlined provide a robust framework for the continued evaluation and benchmarking of these compounds.
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. med.nyu.edu [med.nyu.edu]
- 4. 2.5. T. cruzi Growth Inhibition Assay [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Cytotoxicity of prodigiosin and benznidazole on V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-N-Phenylbenzamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-fluoro-N-phenylbenzamide, ensuring the protection of laboratory personnel and the environment.
I. Hazard Assessment and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if inhaled, comes into contact with skin, or is swallowed[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use only in a well-ventilated area or with a fume hood |
II. Chemical Properties and Hazard Profile
Understanding the chemical's properties is essential for its safe handling and disposal.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO[1][2] |
| Molecular Weight | 215.22 g/mol [1][2] |
| Boiling Point | 257.3°C at 760 mmHg[1] |
| Flash Point | 109.4°C[1] |
| Hazards | Harmful by inhalation, in contact with skin, and if swallowed[1]. |
III. Experimental Protocol: Waste Segregation and Collection
The recommended disposal method for this compound is to arrange for its collection by a licensed hazardous waste disposal company[1]. This ensures the complete and safe destruction of the compound, preventing environmental contamination.
Step-by-Step Waste Segregation and Collection Procedure:
-
Waste Identification: Clearly label a dedicated, sealable, and chemically resistant waste container as "Hazardous Waste: this compound".
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-hazardous waste[3].
-
Collection of Solid Waste:
-
Carefully transfer any solid residual of the compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Decontaminate any labware (such as beakers and flasks) that has come into contact with the compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for halogenated organic solvents.
-
-
Collection of Liquid Waste (Solutions):
-
If the compound is in a solution, transfer it to a labeled, sealed, and chemically compatible container for liquid hazardous waste.
-
Indicate the solvent and the approximate concentration of this compound on the label.
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor[1].
-
Ensure that the waste is manifested for incineration or another approved disposal method in accordance with national and regional regulations[1][5].
-
IV. Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in Table 1.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS office or emergency response team immediately.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3-fluoro-N-phenylbenzamide
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-fluoro-N-phenylbenzamide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol [1] |
| Boiling Point | 257.3°C at 760 mmHg[1] |
| Flash Point | 109.4°C[1] |
| Density | 1.247 g/cm³[1] |
| Vapor Pressure | 0.0146 mmHg at 25°C[1] |
| LogP | 3.151[1] |
| CAS Number | 1629-09-0[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment is paramount before handling this compound. The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Due to the aromatic and fluorinated nature of this compound, nitrile gloves may only provide limited splash protection and are not recommended for prolonged contact.[2][3] For extended handling, neoprene or butyl rubber gloves are recommended.[4][5][6] It is advisable to consult the glove manufacturer's specific chemical resistance data. Double-gloving is a good practice to enhance protection.
-
Body Protection : A laboratory coat is mandatory. For procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered.
-
Respiratory Protection : All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk. If engineering controls are insufficient, a NIOSH-approved respirator with at least an N95 filter is required. For situations with a higher potential for aerosolization, an N100 or P100 filter, or a powered air-purifying respirator (PAPR), is recommended.[7][8][9]
PPE Selection Logic
Caption: PPE selection process for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is essential for the safe handling of this compound.
Preparation
-
Designate a specific area for handling, clearly marking it as a "Potent Compound Handling Area."
-
Ensure a chemical fume hood or powder containment enclosure is certified and functioning correctly.
-
Cover the work surface with disposable absorbent bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, flasks, etc.) and solvents before handling the compound.
-
Ensure an emergency eyewash and safety shower are readily accessible.
Weighing the Compound
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent inhalation of the powder.[10]
-
Use anti-static weigh boats or paper to minimize electrostatic dispersal of the powder.
-
Tare the container before adding the compound.
-
Add the chemical to the container slowly and carefully to avoid creating dust.
-
Once weighed, securely cap the container before removing it from the balance enclosure.
Dissolution and Reaction Setup
-
Conduct all dissolution and reaction setup procedures within a chemical fume hood.
-
Add the solvent to the flask containing the weighed this compound slowly to avoid splashing.
-
Ensure all reaction vessels are properly clamped and secured.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
Post-Procedure Cleanup
-
Decontaminate all equipment that has come into contact with the chemical. Use a suitable solvent to rinse the equipment, and collect the rinsate as hazardous waste.
-
Wipe down the work surface with a damp cloth or towel, ensuring to collect the cleaning materials as contaminated waste.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect unreacted this compound and any contaminated solids (e.g., weigh boats, paper towels, contaminated PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound and solvent rinsates in a separate, sealed, and clearly labeled hazardous waste container. The container must be chemically compatible with the waste.
-
Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Management
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
Final Disposal
-
The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. worksafegear.com.au [worksafegear.com.au]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. gloves-online.com [gloves-online.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. fishersci.at [fishersci.at]
- 9. 3m.com [3m.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
